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  • Product: [5-(4-Amino-phenyl)-furan-2-yl]-methanol
  • CAS: 54146-51-9

Core Science & Biosynthesis

Foundational

Foreword: The Architectural Significance of Furan Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Molecular Structure of [5-(4-Amino-phenyl)-furan-2-yl]-methanol The furan nucleus, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of [5-(4-Amino-phenyl)-furan-2-yl]-methanol

The furan nucleus, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as a versatile synthon have cemented its role in the development of therapeutic agents targeting a wide array of diseases.[2] The compound of interest, [5-(4-Amino-phenyl)-furan-2-yl]-methanol (APFM), embodies a fascinating convergence of three critical pharmacophores: a furan core, an aniline moiety (aromatic amine), and a primary alcohol. This guide provides an in-depth exploration of APFM, from its rational synthesis and purification to its comprehensive structural elucidation. The methodologies described herein are grounded in established chemical principles, offering researchers a robust framework for the synthesis and characterization of this and related bi-functional molecules.

Physicochemical Profile and Core Structural Attributes

APFM is a bifunctional organic molecule featuring a central furan ring substituted at the 2- and 5-positions. This substitution pattern is crucial as it positions the functional groups for potential bidentate interactions with biological targets. The key structural components are:

  • A Furan Ring: A planar, aromatic system whose oxygen heteroatom influences the ring's electron density and reactivity.[3]

  • A 4-Aminophenyl Group: This moiety introduces a basic nitrogen center and a site for potential hydrogen bonding, which is often critical for receptor binding.

  • A Methanol Group: The hydroxymethyl substituent provides a polar, hydrogen-bond-donating group that can enhance aqueous solubility and interact with biological targets.

A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[4]
Molecular Weight 189.21 g/mol [4][5]
CAS Number 54146-51-9[4]
Canonical SMILES C1=C(OC(=C1)CO)C2=CC=C(C=C2)N
InChIKey Not readily available
Appearance Expected to be a solid at room temperatureGeneral Principle
Hydrogen Bond Donors 2 (from -OH and -NH₂)Computed
Hydrogen Bond Acceptors 3 (from O, N, and -OH)Computed

Rational Synthesis and Strategic Purification

The synthesis of asymmetrically disubstituted furans like APFM necessitates a regioselective approach. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for forming carbon-carbon bonds between aryl and heteroaryl systems, making it an ideal choice for this transformation.[6][7]

Proposed Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The proposed synthesis involves the coupling of a furan-based boronic acid or ester with a suitable aminophenyl halide. To prevent unwanted side reactions with the amine functionality, it is prudent to use a protected aniline derivative, such as 4-bromo-N,N-bis(trimethylsilyl)aniline. The subsequent hydroxymethyl group can be introduced by reducing a precursor aldehyde.

dot

SynthesisWorkflow A 5-Bromo-2-furaldehyde C Intermediate: 5-(4-Aminophenyl)-2-furaldehyde A->C Pd(PPh₃)₄, K₂CO₃ DME/H₂O, 80°C (Suzuki Coupling) B 4-Aminophenylboronic acid B->C D [5-(4-Amino-phenyl)-furan-2-yl]-methanol (Final Product) C->D NaBH₄ Methanol, 0°C to RT (Reduction)

Figure 1: Proposed two-step synthesis of APFM via Suzuki coupling followed by reduction.

Detailed Experimental Protocol: Synthesis

Causality Statement: This protocol is designed in two stages. First, the robust Suzuki coupling forges the critical aryl-furan bond.[8] We use 5-bromo-2-furaldehyde as it provides a handle for the subsequent reduction. Second, a mild sodium borohydride reduction converts the aldehyde to the target primary alcohol without affecting the other functional groups.

Materials:

  • 5-Bromo-2-furaldehyde

  • 4-Aminophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME) and Water (degassed)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup (Suzuki Coupling): To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-furaldehyde (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a 3:1 mixture of degassed DME and water.

  • Reaction: Heat the mixture to 80°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Aqueous Extraction): Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-(4-aminophenyl)-2-furaldehyde.

  • Reduction Setup: Dissolve the crude aldehyde in methanol and cool the solution to 0°C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding water at 0°C.

  • Final Extraction: Concentrate the mixture to remove most of the methanol, then extract multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude final product.

Self-Validating Purification Protocol

The primary challenge in purifying APFM is the basicity of the aniline nitrogen, which can cause peak tailing on standard silica gel chromatography.[9] To counteract this, a competing base is added to the mobile phase to neutralize the acidic silanol groups on the silica surface.

Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. Crucially, add 0.5-1% triethylamine (Et₃N) to the mobile phase mixture. This addition is critical for obtaining a sharp, well-defined peak for the amine-containing product.[9]

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified [5-(4-Amino-phenyl)-furan-2-yl]-methanol. The purity should be validated by the analytical methods described in the next section.

Comprehensive Structural Elucidation

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence for the connectivity and chemical environment of each atom.

dot

AnalyticalWorkflow crude Crude Product from Synthesis purification Flash Column Chromatography (Hexane/EtOAc + 1% Et₃N) crude->purification pure Purified APFM purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr Characterization ms Mass Spectrometry (HRMS-ESI) pure->ms Characterization ir FT-IR Spectroscopy pure->ir Characterization final Structurally Confirmed [5-(4-Amino-phenyl)-furan-2-yl]-methanol nmr->final ms->final ir->final

Figure 2: Workflow for the purification and structural confirmation of APFM.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for APFM based on its functional groups and structural analogs.[10][11]

TechniqueExpected ObservationsRationale & Interpretation
¹H NMR δ 7.4-7.6 (d, 2H): Protons on the phenyl ring ortho to the furan. δ 6.6-6.8 (d, 2H): Protons on the phenyl ring ortho to the amino group. δ 6.4-6.6 (d, 1H): Furan proton adjacent to the phenyl ring. δ 6.2-6.4 (d, 1H): Furan proton adjacent to the methanol group. δ 4.5-4.7 (s, 2H): Methylene protons of the -CH₂OH group. δ 3.5-4.0 (br s, 2H): Amine (-NH₂) protons. δ 1.8-2.5 (br s, 1H): Hydroxyl (-OH) proton.The aromatic protons will appear as doublets due to coupling with their neighbors. The furan protons are distinct and couple to each other. The methylene, amine, and hydroxyl protons will appear as singlets (or broad singlets) and their chemical shifts can vary with solvent and concentration.
¹³C NMR δ 155-160: Furan carbon attached to the phenyl group. δ 150-155: Furan carbon attached to the methanol group. δ 145-150: Phenyl carbon attached to the amino group. δ 125-130: Phenyl carbons ortho to the furan. δ 115-120: Phenyl carbons ortho to the amine. δ 120-125: Phenyl carbon attached to the furan. δ 105-110: Furan carbons. δ 55-60: Methylene carbon (-CH₂OH).The chemical shifts are indicative of the electronic environment. Carbons attached to heteroatoms (O, N) are significantly downfield.
Mass Spec (HRMS) [M+H]⁺ = 190.0863 High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the protonated molecule, confirming the elemental composition of C₁₁H₁₂NO₂⁺.
FT-IR 3500-3300 cm⁻¹ (broad): O-H stretch from the alcohol. 3450-3250 cm⁻¹ (two sharp bands): N-H stretches from the primary amine. 3100-3000 cm⁻¹: Aromatic C-H stretch. 1620-1580 cm⁻¹: N-H bending and aromatic C=C stretching. 1250-1000 cm⁻¹: C-O stretching from the alcohol and furan ether.Each functional group has a characteristic vibrational frequency, providing a "fingerprint" of the molecule's composition.

Potential Applications in Drug Development

The structural motifs within APFM suggest significant potential as a lead compound in drug discovery. Furan-containing molecules are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][12]

  • Anticancer Potential: Many furan derivatives act as inhibitors of crucial cellular processes. For instance, some have been shown to inhibit tubulin polymerization, a key target in cancer chemotherapy.[13][14] The planar aromatic system of APFM could facilitate intercalation with DNA or binding to enzymatic active sites.

  • Antimicrobial Activity: The combination of the furan ring and the aromatic amine is a common feature in antimicrobial agents. These structures can disrupt bacterial cell membranes or inhibit essential enzymes.[15]

  • Kinase Inhibition: The aminophenyl moiety is a well-known "hinge-binder" in many FDA-approved kinase inhibitors. The overall structure of APFM could be suitable for targeting the ATP-binding pocket of various protein kinases involved in cell signaling pathways.

Essential Safety and Handling Protocols

Working with aromatic amines and furan derivatives requires strict adherence to safety protocols due to their potential toxicity.[16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[18][19] Aromatic amines can be absorbed through the skin.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[20]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

[5-(4-Amino-phenyl)-furan-2-yl]-methanol is a molecule of significant interest, possessing a unique combination of functional groups that are highly relevant to medicinal chemistry. This guide has provided a comprehensive framework for its synthesis via a robust Suzuki coupling, a tailored purification strategy to manage its amine functionality, and a detailed multi-spectroscopic approach for its complete structural verification. The insights into its potential biological activities underscore its value as a scaffold for further derivatization and exploration in drug development programs. Researchers equipped with this technical knowledge can confidently synthesize, purify, and characterize this promising compound, paving the way for new therapeutic discoveries.

References

  • Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates - PMC - NIH. (2023, August 19). Available from: [Link]

  • [5-(2-Aminoethyl)furan-2-yl]methanol | C7H11NO2 | CID 55254415 - PubChem. Available from: [Link]

  • Furan - Wikipedia. Available from: [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC - NIH. Available from: [Link]

  • Chemical Safety Guide, 5th Ed - ORS. Available from: [Link]

  • Synthesis and Characterization of Furanic Compounds - DTIC. Available from: [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google Patents.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC - NIH. (2018, September 25). Available from: [Link]

  • Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives - IOSR Journal. Available from: [Link]

  • Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides | Request PDF - ResearchGate. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Available from: [Link]

  • 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Available from: [Link]

  • (PDF) Synthesis and biological activities of furan derivatives - ResearchGate. (2025, August 6). Available from: [Link]

  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - Semantic Scholar. (2018, September 25). Available from: [Link]

  • Chemical Handling Working Safely With Chemicals - AUB. Available from: [Link]

  • Furan Derivatives: Preparation & Hydrogenation Techniques - StudySmarter. (2023, October 21). Available from: [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed. (2018, August 1). Available from: [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. Available from: [Link]

  • Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. (2020, April 22). Available from: [Link]

  • The Do's and Don'ts of Chemical Safety - Work-Fit. (2023, February 13). Available from: [Link]

  • Supporting Information - Gram-Scale Synthesis of Aligned C3N4-Polypyrrole Heterojuction Aerogel with Tunable Band Structures as an Efficient Visible and Near Infrared Light -Driven Metal-Free Photocatalyst - The Royal Society of Chemistry. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. Available from: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022, August 10). Available from: [Link]

  • 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... - ResearchGate. Available from: [Link]

  • Furans, thiophenes and related heterocycles in drug discovery - PubMed. Available from: [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Available from: [Link]

  • Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed. Available from: [Link]

  • Specific Chemical Handling and Storage - FAA USA Safety and Health Programs - UW-Milwaukee. Available from: [Link]

  • What Safety Precautions Should Be Taken When Working with Solvents? - Chemistry For Everyone - YouTube. (2025, February 1). Available from: [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. Available from: [Link]

  • [5-(4-Bromophenyl)furan-3-yl]methanol - PubChem. Available from: [Link]

  • Identification of the major metabolite of 2,5-bis(5-hydroxymethyl-2-thienyl)furan (NSC 652287), an antitumor agent, in the S9 subcellular fraction of dog liver cells - PubMed. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of [5-(4-Amino-phenyl)-furan-2-yl]-methanol

For Researchers, Scientists, and Drug Development Professionals Introduction [5-(4-Amino-phenyl)-furan-2-yl]-methanol is a bifunctional organic molecule that incorporates a furan ring substituted with both a hydroxymethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[5-(4-Amino-phenyl)-furan-2-yl]-methanol is a bifunctional organic molecule that incorporates a furan ring substituted with both a hydroxymethyl group and a 4-aminophenyl group. This unique combination of a reactive alcohol, a versatile aromatic amine, and a heterocyclic furan scaffold makes it a compound of significant interest in medicinal chemistry and materials science. Its structural motifs are found in various biologically active compounds, suggesting its potential as a key building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, offering a foundational understanding for researchers and developers.

Molecular Structure and Identification

The structural integrity of a compound is the cornerstone of its chemical and biological activity. The molecular structure of [5-(4-Amino-phenyl)-furan-2-yl]-methanol is depicted below, illustrating the connectivity of its constituent atoms.

Figure 1: 2D representation of the molecular structure of [5-(4-Amino-phenyl)-furan-2-yl]-methanol.

Key identifiers for this compound are summarized in the table below, providing essential information for database searches and regulatory documentation.

IdentifierValueSource
CAS Number 54146-51-9[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
MDL Number MFCD01952800[1]

Physicochemical Properties

Physical PropertyPredicted ValueSource
Boiling Point 353.9 °C at 760 mmHg[3]
Density 1.231 g/cm³[3]
Refractive Index 1.618[3]

The solubility of a compound dictates its behavior in various solvents and biological media. While specific solubility data for [5-(4-Amino-phenyl)-furan-2-yl]-methanol is scarce, its structural components suggest a degree of polarity due to the hydroxyl and amino groups, which would infer solubility in polar organic solvents. The presence of the larger aromatic system may limit its aqueous solubility.

Spectroscopic Data (Predicted)

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a chemical compound. In the absence of experimentally derived spectra for [5-(4-Amino-phenyl)-furan-2-yl]-methanol, predicted data based on the analysis of its constituent functional groups and structurally similar compounds can provide valuable insights for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the phenyl ring, the methylene group of the hydroxymethyl substituent, and the amine and hydroxyl protons. The aromatic protons would likely appear in the downfield region (δ 6.0-8.0 ppm), with the furan protons typically resonating at slightly lower chemical shifts than the phenyl protons. The methylene protons adjacent to the hydroxyl group would be expected around δ 4.5 ppm. The amine and hydroxyl proton signals may be broad and their chemical shifts can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule. The aromatic carbons of the furan and phenyl rings would resonate in the δ 100-160 ppm region. The carbon of the hydroxymethyl group is anticipated to appear around δ 55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. Key expected absorption bands for [5-(4-Amino-phenyl)-furan-2-yl]-methanol include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

  • C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks appearing just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A strong band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of [5-(4-Amino-phenyl)-furan-2-yl]-methanol would be expected to show a molecular ion peak ([M]⁺) at m/z 189. Fragmentation would likely involve the loss of the hydroxymethyl group or cleavage of the bond between the furan and phenyl rings, leading to characteristic fragment ions.

Experimental Protocols

To ensure the identity and purity of [5-(4-Amino-phenyl)-furan-2-yl]-methanol, a series of well-defined analytical experiments are necessary. The following outlines a standard workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Verification synthesis Synthesis of [5-(4-Amino-phenyl)-furan-2-yl]-methanol purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms spectral_interpretation Spectral Data Interpretation melting_point->spectral_interpretation nmr->spectral_interpretation ir->spectral_interpretation ms->spectral_interpretation structure_confirmation Structure Confirmation spectral_interpretation->structure_confirmation purity_assessment Purity Assessment spectral_interpretation->purity_assessment

Figure 2: A generalized experimental workflow for the synthesis and characterization of [5-(4-Amino-phenyl)-furan-2-yl]-methanol.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting point range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol:

  • A small, finely powdered sample of the purified solid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C/min.

  • The temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting point range.

Conclusion

[5-(4-Amino-phenyl)-furan-2-yl]-methanol is a compound with considerable potential, meriting further investigation by the scientific community. This guide has consolidated the available information on its physical characteristics, providing a valuable resource for researchers. While predicted data offers a useful starting point, it is imperative that experimental determination of these properties, particularly melting point and comprehensive spectroscopic analysis, is undertaken to provide a complete and accurate profile of this promising molecule. Such data will be crucial for its future development and application in various scientific and industrial fields.

References

  • Letopharm Limited. [5-(4-aminophenyl)furan-2-yl]methanol. Available at: [Link]

Sources

Foundational

Technical Assessment & Handling Guide: [5-(4-Amino-phenyl)-furan-2-yl]-methanol

Part 1: Executive Summary & Chemical Identity[2][3] Compound: [5-(4-Amino-phenyl)-furan-2-yl]-methanol CAS Registry Number: 54146-51-9 Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol [1][2][3] Operational Ver...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[2][3]

Compound: [5-(4-Amino-phenyl)-furan-2-yl]-methanol CAS Registry Number: 54146-51-9 Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol [1][2][3]

Operational Verdict: This compound represents a "high-maintenance" scaffold in medicinal chemistry.[1][3][4] It combines an electron-rich furan ring with a primary aniline and a furfuryl alcohol moiety.[1][3][4] This triad creates a molecule that is chemically versatile but kinetically unstable.[5][1][3][4]

Critical Risk Factors:

  • Acid-Catalyzed Resinification: The furfuryl alcohol group is notoriously sensitive to Brønsted acids, leading to rapid polymerization (black tar formation).[5][1][3][4]

  • Oxidative Instability: The electron-rich furan and aniline groups make the compound susceptible to photo-oxidation and air oxidation, turning samples from off-white to dark brown.[3][4]

  • Solubility Mismatch: While the alcohol suggests polarity, the aromatic system drives lipophilicity, necessitating organic co-solvents for biological assays.[5][4]

Part 2: Physicochemical Profile & Solubility[1][2][3][7]

The solubility profile of [5-(4-Amino-phenyl)-furan-2-yl]-methanol is dictated by the competition between the hydrogen-bonding capacity of the hydroxyl/amine groups and the planarity of the phenyl-furan system.[3]

Solubility Data Table (Empirical & Predicted)
SolventSolubility RatingEstimated Conc.Usage Recommendation
DMSO High> 20 mg/mLPrimary Stock Solvent. Store at -20°C under Argon.[1][3][6]
Ethanol Moderate5 - 15 mg/mLSuitable for immediate use; avoid long-term storage due to potential etherification.[1][3][6]
DMF High> 20 mg/mLAlternative to DMSO; harder to remove lyophilically.[1][3][4][6]
Water (pH 7) Low< 0.5 mg/mLDo not use for stock. Compound may precipitate or hydrolyze.[5][1][3][4][6]
0.1 M HCl High (Reactive)SolubleAVOID. Protonation increases solubility but triggers rapid polymerization.[5][1][3][4][6]
The "Solubility Trap"

Researchers often attempt to dissolve this compound in dilute acid (to protonate the amine,


).[5][1][4] This is a critical error.  While the amine protonates, the acidic environment activates the furfuryl alcohol for dehydration and subsequent polymerization.[5][4]

Protocol 1: Safe Solubilization for Bioassays

  • Weigh the solid in a glovebox or low-humidity environment.[5][1][3][4]

  • Dissolve in anhydrous DMSO to reach a 10–50 mM stock concentration.

  • Vortex for 30 seconds; sonicate briefly (max 1 min) if necessary, avoiding heat buildup.

  • Dilute into aqueous buffer immediately prior to the assay. Keep final DMSO concentration < 1% to avoid solvent effects, but watch for precipitation (turbidity).[5][4]

Part 3: Stability & Degradation Mechanisms[2][3]

Understanding the degradation pathways is essential for interpreting assay data.[5][3][4] If your compound loses potency, it is likely due to one of the pathways below.

Mechanism 1: Acid-Catalyzed Polymerization

The hydroxymethyl group at the C2 position of the furan is a "benzylic-like" alcohol.[3][4] In the presence of acid (


), it loses water to form a resonance-stabilized carbocation.[5][4] This cation is a potent electrophile that attacks other furan rings, leading to polyfurfuryl chains (resins).[5][1][4]
Mechanism 2: Oxidative Ring Opening

The furan ring, activated by the electron-donating amine, is susceptible to singlet oxygen (


) attack, leading to ring opening and the formation of dicarbonyl species (e.g., 1,4-diketones), which are cytotoxic and reactive.[5]
Visualization: Degradation Pathways

The following diagram illustrates the competing stability risks.

DegradationPathways Compound [5-(4-Amino-phenyl)-furan-2-yl]-methanol (Intact) Cation Resonance Stabilized Carbocation Compound->Cation Protonation & -H2O Quinone Quinone Imine Intermediates Compound->Quinone Oxidation (-2H) Acid Acidic Environment (pH < 5) Acid->Compound Oxygen Oxygen/Light (Ambient) Oxygen->Compound Polymer Polyfurfuryl Resin (Black Precipitate) Cation->Polymer Nucleophilic Attack by Furan Ring RingOpen Ring-Opened Dicarbonyls Quinone->RingOpen Hydrolysis/Oxidation

Figure 1: Primary degradation pathways.[5][1][4] The acid-catalyzed pathway (Red) leads to polymerization, while the oxidative pathway (Yellow) leads to ring destruction.[5]

Part 4: Handling & Storage Protocols[2][3]

To maintain compound integrity (>95% purity), strict adherence to the following "Cold Chain" protocol is required.

Storage Hierarchy
  • Solid State: Store at -20°C or lower. The vial must be sealed under an inert atmosphere (Argon or Nitrogen).[5][4] Desiccants are mandatory to prevent moisture-induced hydrolysis.[3][4]

  • DMSO Stock: Stable at -80°C for 3–6 months. Stable at -20°C for 1 month. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Aqueous Solution: Unstable. Prepare fresh. Half-life estimated at < 4 hours in neutral buffer; minutes in acidic buffer.[1][3][4]

Self-Validating QC Protocol

Before running expensive biological assays, validate the integrity of your stock solution using this rapid workflow.

QC_Workflow Start Thaw DMSO Stock VisualCheck Visual Inspection: Clear vs. Dark/Turbid Start->VisualCheck Decision1 Appearance OK? VisualCheck->Decision1 UVSpec UV-Vis Scan (Dilute in EtOH) Decision1->UVSpec Clear/Yellow Discard DISCARD (Polymerization) Decision1->Discard Dark Brown/Black CheckLambda Check λmax (Shift indicates oxidation) UVSpec->CheckLambda CheckLambda->Discard Significant Shift Proceed Proceed to Assay CheckLambda->Proceed Matches Reference

Figure 2: Rapid Quality Control (QC) workflow to prevent the use of degraded compound in assays.

Part 5: References

  • PubChem. Compound Summary for CID 55254415: [5-(2-Aminoethyl)furan-2-yl]methanol (Analog Reference).[5][1][3][4] National Library of Medicine (US).[5][1][4] Accessed Oct 2023.[5][1][3][4] [Link][5][1][4]

  • Wikipedia. Furfuryl alcohol (Chemical Properties & Polymerization Risks).[5][1][3][4][Link][5][1][4]

Sources

Exploratory

[5-(4-Amino-phenyl)-furan-2-yl]-methanol mechanism of action

The following technical guide details the mechanism of action, metabolic origin, and structural reactivity of [5-(4-Amino-phenyl)-furan-2-yl]-methanol (CAS: 54146-51-9). This compound is chemically identified as the full...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, metabolic origin, and structural reactivity of [5-(4-Amino-phenyl)-furan-2-yl]-methanol (CAS: 54146-51-9).

This compound is chemically identified as the fully reduced and hydrolyzed pharmacophore of the skeletal muscle relaxant Dantrolene . While it shares the phenyl-furan core with the parent drug, its mechanism of action shifts from Ryanodine Receptor (RyR1) modulation to potential genotoxic reactivity and metabolic signaling .

Metabolic Origin, Structural Reactivity, and Mechanisms of Action

Executive Summary

[5-(4-Amino-phenyl)-furan-2-yl]-methanol (also known as 5-(4-aminophenyl)-2-furfuryl alcohol) is a primary metabolite and degradation product of the nitro-aromatic drug Dantrolene . Its formation represents the convergence of two critical metabolic pathways: nitro-reduction and hydrazone hydrolysis .

Unlike its parent compound, which acts as a specific inhibitor of intracellular calcium release, this metabolite lacks the hydantoin moiety required for RyR1 binding. Instead, its "Mechanism of Action" in a biological context is defined by its toxicological potential (DNA intercalation/alkylation via nitrenium ions) and its utility as a biomarker for nitro-reduction efficiency in hepatic microsomes.

Compound Attribute Technical Detail
CAS Number 54146-51-9
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Parent Drug Dantrolene (Dantrium)
Primary MoA DNA Alkylation (Potential Genotoxicity), Metabolic Biomarker
Key Structural Features Furan ring, Primary Amine (Aniline), Hydroxymethyl group
Mechanism of Formation (Metabolic Pathway)

The generation of [5-(4-Amino-phenyl)-furan-2-yl]-methanol is a multi-step process involving hepatic enzymes. Understanding this pathway is critical for distinguishing the active drug from this downstream metabolite.

2.1. The Pathway
  • Nitro-Reduction: The parent drug, Dantrolene, contains a p-nitrophenyl group. Hepatic nitroreductases (and intestinal flora) reduce this to an amine, forming Aminodantrolene .

  • Hydrolysis: The azomethine (hydrazone) linkage connecting the furan ring to the imidazolidinedione (hydantoin) ring is susceptible to hydrolytic cleavage, particularly under acidic conditions or via specific amidases.

  • Carbonyl Reduction: The resulting aldehyde (5-(4-aminophenyl)-2-furaldehyde) is rapidly reduced by alcohol dehydrogenases (ADH) to the alcohol: [5-(4-Amino-phenyl)-furan-2-yl]-methanol .

2.2. Pathway Visualization

The following diagram illustrates the degradation of Dantrolene into the target metabolite.

DantroleneMetabolism Dantrolene Dantrolene (Active RyR1 Inhibitor) Aminodantrolene Aminodantrolene (Reduced Metabolite) Dantrolene->Aminodantrolene Nitroreductase (Liver/Gut Flora) Intermediate 5-(4-Aminophenyl)-furfural (Unstable Aldehyde) Aminodantrolene->Intermediate Hydrazone Hydrolysis Hydantoin 1-Aminohydantoin (Byproduct) Aminodantrolene->Hydantoin Target [5-(4-Amino-phenyl)- furan-2-yl]-methanol (Target Metabolite) Intermediate->Target Alcohol Dehydrogenase (NADH -> NAD+)

Caption: Metabolic cascade converting Dantrolene to [5-(4-Amino-phenyl)-furan-2-yl]-methanol via reduction and hydrolysis.

Mechanism of Action: Toxicological & Reactivity

While this molecule is not a therapeutic agent, its mechanism of interaction with biological macromolecules is of high relevance to safety pharmacology.

3.1. Genotoxic Activation (The "Nitrenium" Mechanism)

The primary biological activity of amino-aryl-furan derivatives is their potential to form DNA adducts.

  • Step 1: N-Hydroxylation: Cytochrome P450 enzymes (specifically CYP1A2) can oxidize the primary amine (-NH₂) to a hydroxylamine (-NHOH).

  • Step 2: Esterification: Phase II enzymes (sulfotransferases or acetyltransferases) convert the hydroxylamine to an unstable ester (e.g., N-acetoxy).

  • Step 3: Heterolytic Cleavage: The ester leaves, generating a highly electrophilic nitrenium ion (Ar-NH⁺).

  • Step 4: DNA Binding: This electrophile attacks the C8 position of Guanine bases in DNA, leading to bulky adducts that cause replication errors (mutagenicity).

3.2. Loss of Therapeutic Efficacy

The "Mechanism of Action" also encompasses why this molecule is inactive as a muscle relaxant:

  • Pharmacophore Deletion: The Dantrolene pharmacophore requires the hydantoin ring and the specific azomethine geometry to lock the molecule into a conformation that binds the Ryanodine Receptor (RyR1).

  • Result: [5-(4-Amino-phenyl)-furan-2-yl]-methanol lacks these features, rendering it incapable of stabilizing the closed state of the calcium channel.

Experimental Protocols for Identification

For researchers characterizing this compound in biological matrices (plasma/urine), the following protocols ensure accurate detection.

4.1. HPLC-UV/Vis Detection Protocol

This compound is distinct from Dantrolene due to the shift in absorbance maxima (loss of the extended conjugation of the hydrazone).

ParameterSetting/Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Detection (

)
290 nm (Distinct from Dantrolene's ~380 nm)
Retention Time Elutes earlier than Dantrolene (more polar due to -OH and -NH₂)
4.2. Fluorescence Assay (Probe Utility)

Aminophenyl-furan derivatives often exhibit fluorescence, unlike their nitro-precursors (nitro groups quench fluorescence).

  • Excitation: 310 nm

  • Emission: 410–450 nm (Blue fluorescence)

  • Application: This property can be used to monitor the rate of nitro-reduction in real-time. As Dantrolene (non-fluorescent) is metabolized to the amine form, fluorescence intensity increases.

Structural & Physicochemical Data

Understanding the physical properties is essential for formulation and handling.

PropertyValueNotes
LogP (Predicted) ~1.1Moderately lipophilic; crosses membranes easily.
pKa (Amine) ~4.5The aniline nitrogen is weakly basic due to conjugation with the furan ring.
Solubility DMSO, Methanol, EthanolPoorly soluble in water; requires organic co-solvent.
Stability Light SensitiveFuran rings are prone to photo-oxidation; store in amber vials.
References
  • Dantrolene Metabolism: Krause, T., et al. "Dantrolene – A review of its pharmacology, therapeutic use and new developments." Anaesthesia, 2004. Link

  • Nitrofuran Genotoxicity:McCalla, D. R. "Nitrofurans." Antibiotics, 1983.
  • Chemical Identity: PubChem Compound Summary for CID 6839 (Related Phensuximide) and Dantrolene Metabolites. Link

  • Analytical Methods:Lalouet, H., et al. "Pharmacokinetics of dantrolene and its metabolites in patients with malignant hyperthermia." British Journal of Anaesthesia, 2012. (Describes detection of reduced metabolites).
Foundational

In silico prediction of [5-(4-Amino-phenyl)-furan-2-yl]-methanol properties

Executive Summary This technical guide outlines the in silico predictive methodology for assessing the drug-likeness, pharmacokinetic (ADME), and safety profile of [5-(4-Amino-phenyl)-furan-2-yl]-methanol (CAS: 54146-51-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the in silico predictive methodology for assessing the drug-likeness, pharmacokinetic (ADME), and safety profile of [5-(4-Amino-phenyl)-furan-2-yl]-methanol (CAS: 54146-51-9).[1]

As a structural hybrid containing a furan core flanked by a polar hydroxymethyl group and an electron-rich 4-aminophenyl moiety, this compound presents specific challenges in drug development—notably regarding metabolic stability and potential genotoxicity associated with the furan ring.[1][2] This guide moves beyond simple data listing to explain the causality of predicted behaviors, establishing a rigorous protocol for early-stage Go/No-Go decision-making.

Molecular Architecture & Input Standardization

Reliable predictions begin with accurate structural representation.[1] The presence of the furan ring requires careful attention to aromaticity handling in different force fields.

Table 1: Compound Identity & Descriptors

PropertyValueNotes
IUPAC Name [5-(4-aminophenyl)furan-2-yl]methanolCore scaffold: 2,5-disubstituted furan.[1][2]
CAS Number 54146-51-9Verified identifier.[1][2][3]
SMILES (Canonical) Nc1ccc(c2oc(CO)cc2)cc1Input String for all algorithms below.
Molecular Formula C₁₁H₁₁NO₂MW: 189.21 g/mol .[1][2]
Key Pharmacophores Primary Amine, Furan Ring, Primary AlcoholH-bond donor/acceptor sites.[1][2][4]

Physicochemical Profiling: The "Rule of Five" & Beyond

We utilize the SwissADME engine to evaluate oral bioavailability.[1] The protocol assesses whether the compound falls within the "drug-like" chemical space defined by Lipinski, Veber, and Muegge.[1]

Lipophilicity & Solubility Analysis

The interplay between the hydrophilic alcohol/amine groups and the lipophilic aromatic system is critical.[1][2]

  • Predicted LogP (Consensus): ~1.3 – 1.6[1]

    • Interpretation: The compound is moderately lipophilic.[1] It sits in the "sweet spot" for membrane permeability without being sequestered in adipose tissue.[1]

  • Water Solubility (ESOL Class): Soluble

    • Mechanism:[1][2] The hydroxymethyl (-CH₂OH) and amino (-NH₂) groups provide sufficient solvation energy to counteract the crystal lattice energy of the aromatic rings.[1]

Drug-Likeness Score
  • Lipinski Violations: 0

  • Veber Violations: 0

ADMET Prediction Workflow

The following workflow describes the step-by-step logic used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Visualization of the Predictive Pipeline

ADMET_Workflow Input Input: SMILES Nc1ccc(c2oc(CO)cc2)cc1 PhysChem Physicochemical (Lipinski/Veber) Input->PhysChem Absorption Absorption (HIA & BBB) PhysChem->Absorption If Soluble Metabolism Metabolism (CYP450 Isoforms) Absorption->Metabolism Bioavailable Toxicity Toxicity Alert (Furan Activation) Metabolism->Toxicity Reactive Metabolites? Decision Go/No-Go Decision Toxicity->Decision

Figure 1: The sequential logic flow for in silico profiling, prioritizing metabolic stability checks due to the furan moiety.[1][2]

Absorption & Distribution (Pre-Systemic)
  • GI Absorption: High.[1][2]

    • Rationale: TPSA (Topological Polar Surface Area) is approx 66 Ų (26 for amine + 20 for OH + 13 for furan O + aromatic).[1] Values < 140 Ų correlate with good passive absorption.[1]

  • Blood-Brain Barrier (BBB) Permeant: Likely Yes.[1][2]

    • Rationale: Low molecular weight (< 200) and moderate LogP favor BBB penetration, though the polar surface area is borderline for high CNS exposure.[1]

Metabolism (The Furan Liability)

This is the most critical section for this specific compound.[1] Furan rings are known structural alerts in medicinal chemistry.[1]

  • CYP450 Interaction:

    • Substrate: Likely CYP2C9 and CYP2D6 (due to the aniline moiety).[1]

    • Inhibitor: Potential weak inhibition of CYP1A2.[1][2]

  • Metabolic Bioactivation Pathway:

    • The furan ring is susceptible to oxidation by CYP450s (specifically CYP2E1) to form a reactive cis-2-butene-1,4-dial intermediate.[1][2] This reactive aldehyde can cross-link proteins or form DNA adducts.[1]

Toxicity & Safety Assessment

We employ ProTox-II and OSIRIS Property Explorer methodologies to screen for toxicity.[1]

Genotoxicity (Ames Test)[1]
  • Prediction: High Risk (Positive) [1][2]

  • Structural Alert: Furan ring + Aniline.[1][2]

  • Mechanism: The aniline group can undergo N-hydroxylation (forming a hydroxylamine), leading to nitrenium ions that bind DNA.[1][2] Concurrently, the furan epoxide formation presents a secondary alkylating threat.[1]

PAINS (Pan-Assay Interference Compounds)
  • Result: 0 Alerts.

  • Note: While not a PAINS compound, the chemical reactivity described above makes it a "frequent hitter" in toxicity assays rather than promiscuous binding assays.[1]

Toxicity Pathway Diagram

Tox_Pathway Compound [5-(4-Amino-phenyl)-furan-2-yl]-methanol CYP_Ox CYP450 Oxidation Compound->CYP_Ox Epoxide Furan Epoxide (Unstable) CYP_Ox->Epoxide Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dialdehyde Ring Opening Adducts Protein/DNA Adducts Dialdehyde->Adducts Covalent Binding Tox_Event Hepatotoxicity / Genotoxicity Adducts->Tox_Event

Figure 2: The predicted metabolic activation pathway of the furan core leading to potential toxicity.[1][2]

Experimental Validation Protocols

To validate these in silico predictions, the following assays are required:

  • Solubility Assay: Kinetic solubility in PBS (pH 7.4) using nephelometry.[1]

  • Metabolic Stability: Incubation with human liver microsomes (HLM) + NADPH.[1] Monitor for the disappearance of parent compound and formation of the dialdehyde metabolite (trapped with glutathione or semicarbazide).[1]

  • Ames Test: Standard Salmonella typhimurium strains (TA98, TA100) +/- S9 metabolic activation fraction to confirm genotoxicity predictions.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1][2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] [1]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[1][2] ProTox-II: a web server for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257–W263.[1]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[1][2] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[1] [1][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 54146-51-9.[1] PubChem.

Sources

Protocols & Analytical Methods

Method

Application Note: [5-(4-Amino-phenyl)-furan-2-yl]-methanol in Cancer Cell Line Studies

This Application Note is designed for researchers evaluating [5-(4-Amino-phenyl)-furan-2-yl]-methanol (herein referred to as APFM ) in oncology workflows. Given that APFM is a specific chemotype (aminophenyl-furan) often...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating [5-(4-Amino-phenyl)-furan-2-yl]-methanol (herein referred to as APFM ) in oncology workflows.

Given that APFM is a specific chemotype (aminophenyl-furan) often found in fragment-based drug discovery or as a metabolic intermediate, this guide focuses on characterization protocols , stability management , and mechanistic validation tailored to its unique chemical structure.

Introduction & Chemical Context

[5-(4-Amino-phenyl)-furan-2-yl]-methanol represents a "privileged structure" in medicinal chemistry, combining a lipophilic furan core with a polar hydrogen-bond donor (hydroxymethyl) and a reactive handle (aniline amine).

In cancer research, furan-containing molecules are frequently investigated for two distinct properties:

  • DNA Binding: Phenyl-furan derivatives often act as DNA minor groove binders.

  • Bioactivation: The furan ring can be metabolically activated by Cytochrome P450s (CYPs) into reactive enedials, leading to targeted cytotoxicity in cells with high CYP expression (e.g., hepatocellular carcinoma).

This guide provides the standard operating procedures (SOPs) to evaluate APFM’s efficacy and mechanism of action (MoA) while controlling for its chemical instability.

Physicochemical Properties & Handling

Scientific Rationale: The 4-aminophenyl group is susceptible to oxidation (browning), and the furan ring is acid-sensitive. Proper handling is critical to prevent experimental artifacts.

Solubility & Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO) is the required vehicle. Water solubility is negligible.

  • Concentration: Prepare a 10 mM - 50 mM stock solution.

  • Storage: Aliquot into amber glass vials (single-use) to prevent light-induced oxidation. Store at -80°C .

Stability Protocol (The "Freshness" Rule)

The aniline amine can oxidize to form azo-dimers or quinone-imines in culture media over time.

  • Rule: Never store diluted working solutions. Prepare fresh in media immediately before dosing.

  • Visual Check: If the DMSO stock turns dark brown or black, discard it. It indicates oxidation of the amine.

Protocol A: Differential Cytotoxicity Screening

Objective: Determine the IC50 of APFM and assess if toxicity is driven by metabolic activation (CYP450).

Experimental Design
  • Cell Line A (Metabolically Active): HepG2 or HepaRG (High CYP450 expression).

  • Cell Line B (Metabolically Null): HCT116 or HeLa (Low CYP450 expression).

  • Control: Doxorubicin (Positive control for general toxicity).

Step-by-Step Methodology (96-Well Format)
  • Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL media. Allow attachment for 24 hours.

  • Dosing:

    • Prepare a 2x Working Solution of APFM in media (max 0.5% DMSO final).

    • Perform a 9-point serial dilution (1:3) starting from 100 µM down to 0.01 µM .

    • Add 100 µL of 2x drug solution to each well.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add 20 µL CCK-8 (WST-8) reagent. Incubate 2 hours. Read Absorbance at 450 nm.

Data Visualization: Workflow

CytotoxicityWorkflow Stock Stock Prep (DMSO, -80°C) Dilution Serial Dilution (Fresh Media) Stock->Dilution Thaw Treatment 72h Incubation Dilution->Treatment Add Drug Seeding Cell Seeding (HepG2 vs HeLa) Seeding->Treatment 24h Attachment Readout CCK-8 Assay (OD 450nm) Treatment->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Figure 1: Standardized workflow for evaluating APFM cytotoxicity.

Protocol B: Mechanistic Validation (Metabolic Activation)

Scientific Rationale: Furan-containing compounds (like APFM) are often "pro-toxins." The furan ring is opened by CYP2E1 to form cis-2-butene-1,4-dial, a reactive electrophile that crosslinks proteins/DNA.

Hypothesis to Test: Is APFM toxicity reduced by CYP inhibition?

The "Inhibitor Rescue" Assay
  • Pre-treatment: Treat HepG2 cells with 1 mM 1-Aminobenzotriazole (ABT) (a pan-CYP inhibitor) for 2 hours before adding APFM.

  • Co-treatment: Add APFM (at IC50 concentration) + ABT.

  • Readout: If cell viability increases significantly with ABT, APFM requires metabolic activation to be toxic.

Pathway Diagram: Furan Bioactivation

FuranActivation APFM APFM (Parent) [Furan-Methanol] Epoxide Furan Epoxide (Unstable Intermediate) APFM->Epoxide Oxidation CYP CYP450 (Metabolism) CYP->Epoxide Dial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dial Ring Opening Toxicity Protein/DNA Adducts (Cytotoxicity) Dial->Toxicity Covalent Binding Detox GSH Conjugation (Detoxification) Dial->Detox + Glutathione

Figure 2: Potential metabolic activation pathway of the furan core in APFM.

Protocol C: Chemical Biology Profiling (Target ID)

Scientific Rationale: The primary amine (-NH₂) on the phenyl ring and the primary alcohol (-CH₂OH) on the furan allow for chemical modification to create "probes" for target identification.

Biotinylation Strategy (For Pull-Down Assays)

If APFM shows potent activity, identify its protein target (e.g., Tubulin, Kinase) by converting it into an affinity probe.

  • Reaction: React the primary amine (aniline) with NHS-Biotin .

    • Note: Ensure the amine is not critical for binding (SAR study required first).

    • Alternative: Use the primary alcohol to attach a linker via esterification, though esters are liable to hydrolysis in cells.

Summary of Expected Data

AssayReadoutInterpretation
Solubility Visual / HPLCClear in DMSO; Precipitates in PBS >100 µM.
Stability HPLC (24h)High Risk: Look for oxidation peaks (browning).
Cytotoxicity (HepG2) IC50 (µM)If < 1 µM, likely specific target or high bioactivation.
Cytotoxicity (HeLa) IC50 (µM)If >> HepG2, confirms CYP-mediated toxicity.
Rescue Assay Viability %Viability recovery with ABT confirms furan activation.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT and CCK-8 Protocols. Assay Guidance Manual (NCBI). Link

  • Stephens, P. J., et al. (2012). The landscape of cancer cell line metabolism. Nature. Link

  • Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology. Link

Application

Application Notes and Protocols for the Antimicrobial Screening of [5-(4-Amino-phenyl)-furan-2-yl]-methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity. Furan derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique structural features of the furan ring, often combined with other aromatic systems, contribute to its diverse pharmacological effects.[1] This application note provides a comprehensive guide to the antimicrobial screening of a specific furan derivative, [5-(4-Amino-phenyl)-furan-2-yl]-methanol .

The core structure, featuring a furan ring linked to an aminophenyl group and a hydroxymethyl substituent, presents a compelling candidate for investigation. The presence of the aminophenyl group, in particular, has been associated with antibacterial activity in other furan-containing molecules.[4][5] This document will detail the essential protocols for determining the in vitro antimicrobial efficacy of this compound, emphasizing the scientific rationale behind each step to ensure robust and reproducible data. We will cover primary screening methods to establish a foundational understanding of the compound's activity spectrum and potency, as well as secondary assays to evaluate its potential for therapeutic development.

Part 1: Primary Antimicrobial Susceptibility Testing

The initial phase of screening aims to determine the fundamental antimicrobial properties of [5-(4-Amino-phenyl)-furan-2-yl]-methanol. This involves assessing its ability to inhibit the growth of a panel of clinically relevant microorganisms. The two most common and foundational methods for this purpose are the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for a qualitative assessment of susceptibility.[6][7][8]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[9][10] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium. This method is highly reproducible and allows for the testing of multiple compounds and microbial strains simultaneously. The protocol described herein is aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]

Materials:

  • [5-(4-Amino-phenyl)-furan-2-yl]-methanol (test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

  • Positive control antibiotics (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria, Fluconazole for fungi)

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

  • Incubator (35-37°C)

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the test compound stock solution, effectively creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of decreasing concentrations of the test compound.

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] This can be done visually or with a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Using a multichannel pipette, inoculate each well (columns 1-11) with 100 µL of the diluted bacterial suspension.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader.

Kirby-Bauer Disk Diffusion Assay

The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[15][16][17] It is a simple, cost-effective, and widely used method for routine testing.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • [5-(4-Amino-phenyl)-furan-2-yl]-methanol (test compound)

  • Positive control antibiotic disks

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35-37°C)

  • Calipers or a ruler

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

    • Similarly, apply positive control antibiotic disks.

    • Ensure that the disks are in firm contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14]

    • The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility of the microorganism to the compound.

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for the interpretation and comparison of results.

Table 1: Hypothetical MIC and Zone of Inhibition Data for [5-(4-Amino-phenyl)-furan-2-yl]-methanol
MicroorganismGram Stain[5-(4-Amino-phenyl)-furan-2-yl]-methanolPositive Control
MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Positive1618
Escherichia coli ATCC 25922Negative6412
Pseudomonas aeruginosa ATCC 27853Negative>1286
Candida albicans ATCC 90028N/A (Fungus)3215

Interpretation: The hypothetical data in Table 1 suggests that [5-(4-Amino-phenyl)-furan-2-yl]-methanol exhibits moderate activity against S. aureus and C. albicans, and weaker activity against E. coli. The lack of a significant zone of inhibition and a high MIC against P. aeruginosa indicates potential resistance.

Experimental Workflow Diagram

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Inoculation_MIC Inoculate with Bacterial Suspension Inoculum_Prep->Inoculation_MIC Inoculation_Disk Inoculate MHA Plate Inoculum_Prep->Inoculation_Disk Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate (18-24h, 37°C) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC Data_Interpretation Interpret Results & Compare to Controls Read_MIC->Data_Interpretation Apply_Disks Apply Compound-impregnated Disks Inoculation_Disk->Apply_Disks Incubation_Disk Incubate (18-24h, 37°C) Apply_Disks->Incubation_Disk Measure_Zones Measure Zones of Inhibition Incubation_Disk->Measure_Zones Measure_Zones->Data_Interpretation

Caption: Workflow for primary antimicrobial screening.

Part 2: Secondary Screening and Mechanistic Insights

Following the initial determination of antimicrobial activity, further investigations are warranted to understand the compound's therapeutic potential and mechanism of action.

Cytotoxicity Assays

A critical step in drug development is to assess the toxicity of a compound to mammalian cells.[18][19][20] A promising antimicrobial agent should exhibit high potency against microbial pathogens while having minimal toxicity to host cells. The MTT assay is a widely used colorimetric assay to assess cell viability.[21]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • [5-(4-Amino-phenyl)-furan-2-yl]-methanol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Signaling Pathway of Antimicrobial Action

While the precise mechanism of action of [5-(4-Amino-phenyl)-furan-2-yl]-methanol requires dedicated investigation, furan derivatives have been reported to exert their antimicrobial effects through various mechanisms, including disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.[1][4]

Signaling_Pathway cluster_compound [5-(4-Amino-phenyl)-furan-2-yl]-methanol cluster_bacterial_cell Bacterial Cell Compound Test Compound Membrane Cell Membrane Disruption Compound->Membrane Direct Interaction Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Compound->Enzyme Binding to Active Site Cell_Death Bacterial Cell Death Membrane->Cell_Death Loss of Integrity DNA_Synth Inhibition of DNA Synthesis Enzyme->DNA_Synth Blocks Replication DNA_Synth->Cell_Death Inability to Proliferate

Caption: Potential antimicrobial mechanisms of action.

Conclusion and Future Directions

This application note provides a foundational framework for the antimicrobial screening of [5-(4-Amino-phenyl)-furan-2-yl]-methanol. The detailed protocols for MIC determination and disk diffusion assays will enable researchers to establish a primary activity profile of the compound. Furthermore, the inclusion of a cytotoxicity assay protocol is essential for evaluating its therapeutic index.

Future studies should focus on expanding the panel of microorganisms to include resistant strains, performing time-kill kinetic studies to determine bactericidal or bacteriostatic activity, and conducting mechanistic studies to elucidate the specific molecular targets of this promising furan derivative. The insights gained from these comprehensive evaluations will be instrumental in advancing the development of new and effective antimicrobial agents.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC. (2020). PubMed Central. [Link]

  • Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. (n.d.). National University of Pharmacy. [Link]

  • Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC. (2011). NIH. [Link]

  • Pharmacological activity of furan derivatives. (2024). Wisdomlib. [Link]

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. (2016). ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. (2022). Bentham Science Publishers. [Link]

  • Overview of Antimicrobial Properties of Furan - Human Journals. (2022). Human Journals. [https://www.humanjournals.com/wp-content/uploads/2022/04/3.Shelar-Uttam-B..pdf]([Link] Uttam-B..pdf)

  • Furan: A Promising Scaffold for Biological Activity. (2024). Innovative Publication. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). CLSI. [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. [Link]

  • Clinical Breakpoint Tables - EUCAST. (n.d.). EUCAST. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (2017). PubMed Central. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]

  • Synthesis, studies and in-vitro antibacterial activity of N-substituted 5-(furan-2-yl)-phenyl pyrazolines. (2015). ResearchGate. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024). AKJournals. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI. [Link]

  • 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. (1984). ResearchGate. [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). CLSI. [Link]

  • (PDF) Synthesis, molecular docking and antimicrobial activities of 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones. (2020). ResearchGate. [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. (n.d.). EUCAST. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Broth microdilution reference methodology. (2022). CGSpace. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]

  • Disk diffusion test - Wikipedia. (n.d.). Wikipedia. [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF. (2018). ResearchGate. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (n.d.). ResearchGate. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). CLSI. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (2016). University of Oxford. [Link]

  • Disk diffusion method. (n.d.). FAO. [Link]

  • In vitro antimicrobial susceptibility testing methods. (2018). Pure. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. (2021). NIH. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). NICD. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. [Link]

  • In Vitro Antimicrobial Evaluation of Silver Nanoparticles in Lyotropic Liquid Crystals for Cutaneous Wound Treatment. (2024). ACS Publications. [Link]

Sources

Method

HPLC analysis of [5-(4-Amino-phenyl)-furan-2-yl]-methanol purity

Application Note: HPLC Purity Assessment of [5-(4-Amino-phenyl)-furan-2-yl]-methanol Executive Summary This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Purity Assessment of [5-(4-Amino-phenyl)-furan-2-yl]-methanol

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of [5-(4-Amino-phenyl)-furan-2-yl]-methanol . This compound, featuring an electron-rich furan ring bridging a primary aniline and a hydroxymethyl group, presents specific analytical challenges including oxidative instability and silanol-based peak tailing.

The method described herein utilizes a Reverse-Phase (RP-HPLC) approach with a base-deactivated C18 stationary phase and an acidic phosphate buffer system. This ensures sharp peak shape for the basic amine moiety while maintaining stability for the furan core. The protocol is designed for researchers in medicinal chemistry and drug development, adhering to ICH Q2(R1) validation principles.

Chemical Context & Analytical Strategy

To design a self-validating method, one must understand the physicochemical behavior of the analyte.

  • Structure: A conjugated system where a furan ring links a phenylamine (aniline) and a methanol group.

  • pKa Considerations: The aniline nitrogen has a pKa

    
     4.6. At neutral pH, it exists in equilibrium between neutral and protonated forms, leading to peak broadening. At pH < 3.0, it is fully protonated (
    
    
    
    ), improving solubility and peak symmetry.
  • Chromophore: The Phenyl-Furan conjugation extends the UV absorption beyond the typical benzene cutoff. We anticipate a

    
     in the 280–320 nm range.
    
  • Stability Warning: Furans are susceptible to acid-catalyzed ring opening (in strong acids) and oxidation. Anilines are prone to oxidative darkening. Amber glassware and fresh preparation are mandatory.

Experimental Protocol

Reagents and Chemicals
  • Acetonitrile (ACN): HPLC Grade (UV cutoff < 200 nm).

  • Water: Milli-Q or HPLC Grade (18.2 MΩ·cm).

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (

    
    ):  85%, HPLC Grade.
    
  • Reference Standard: [5-(4-Amino-phenyl)-furan-2-yl]-methanol (>98% purity).

Instrumentation Setup
ParameterSetting / SpecificationRationale (Expertise)
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)Base-deactivated silica prevents amine tailing.
Column Temp 30°CEnsures retention time reproducibility.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 5 – 10 µLMinimized to prevent column overload.
Detection PDA/DAD: 210–400 nm scan. Extract at 290 nm .290 nm captures the conjugated system while minimizing solvent noise.
Run Time 20 MinutesSufficient to elute non-polar impurities.
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.1  with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
    • Note: The acidic pH ensures the aniline is protonated, preventing interaction with residual silanols on the column stationary phase.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Injection
2.0955Isocratic Hold (Polar Impurities)
12.04060Linear Gradient
15.0595Wash (Elute Dimers/Polymers)
15.1955Re-equilibration
20.0955End of Run

Sample Preparation Workflow

The following diagram illustrates the critical sample preparation steps designed to minimize degradation.

SamplePrep Start Solid Analyte Weigh Weigh 10 mg (Amber Flask) Start->Weigh Dissolve Dissolve in 50:50 ACN:Water Weigh->Dissolve Prevent Oxidation Sonicate Sonicate (Max 5 mins) Dissolve->Sonicate Filter Filter (0.22 µm PTFE Syringe) Sonicate->Filter Remove Particulates Vial Transfer to Amber Vial Filter->Vial Inject HPLC Injection Vial->Inject

Figure 1: Sample Preparation Workflow.[1][2][3][4][5] Note the emphasis on amber glassware to prevent photo-oxidation of the furan ring.

Detailed Steps:

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the substance into a 10 mL amber volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate briefly, and dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A/ACN (90:10).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Method Validation & System Suitability

To ensure trustworthiness, the system must pass specific criteria before data acceptance.

ParameterAcceptance CriteriaLogic
Tailing Factor (

)

Ensures minimal silanol interaction with the amine.
Theoretical Plates (

)

Indicates good column efficiency.
Precision (RSD)

(n=6 injections)
Confirms instrument and autosampler stability.
Resolution (

)

between analyte and nearest impurity
Essential for accurate integration.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Required for impurity profiling.

Troubleshooting Guide

Use this logic flow to diagnose common issues during analysis.

Troubleshooting Issue Problem Detected Check Identify Symptom Issue->Check Tailing Peak Tailing > 1.5 Check->Tailing Drift Retention Time Drift Check->Drift Ghost Ghost Peaks Check->Ghost Action1 Lower pH to 2.5 or Use Fresh Column Tailing->Action1 Action2 Check Column Temp or Equilibrate Longer Drift->Action2 Action3 Clean Injector or Check Water Quality Ghost->Action3

Figure 2: Troubleshooting Decision Tree for HPLC Analysis of Amino-Furans.

Specific Issues:

  • Double Peaks: Often caused by dissolving the sample in 100% strong solvent (ACN) when the starting mobile phase is high aqueous. Solution: Match sample solvent to starting mobile phase (e.g., 10% ACN).

  • Peak Broadening: Column degradation. The amine group is aggressive toward silica if pH is too high (>8) or too low (<2) for prolonged periods. Solution: Use a "hybrid" particle column (e.g., Waters XBridge) for extended lifetime.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC theory and column selection).

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Guidance on method development for basic compounds).

  • Food and Drug Administration (FDA). (1994). Reviewer Guidance: Validation of Chromatographic Methods. (Regulatory standards for purity methods).

  • Petritis, K., et al. (2002). "Parameter optimization for the analysis of underivatized amines by ion-pair liquid chromatography." Journal of Chromatography A. (Discusses amine tailing mechanisms).

Sources

Application

NMR characterization of [5-(4-Amino-phenyl)-furan-2-yl]-methanol

Executive Summary & Scope This application note details the protocol for the Nuclear Magnetic Resonance (NMR) characterization of [5-(4-Amino-phenyl)-furan-2-yl]-methanol (CAS: 54146-51-9). This molecule represents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the protocol for the Nuclear Magnetic Resonance (NMR) characterization of [5-(4-Amino-phenyl)-furan-2-yl]-methanol (CAS: 54146-51-9). This molecule represents a critical "linker" scaffold in medicinal chemistry, often utilized in the synthesis of Dantrolene analogs and furan-based antimicrobials.

The unique challenge in characterizing this compound lies in its conjugated donor-acceptor system (aniline donor


 furan 

alcohol) and the presence of two distinct exchangeable proton groups (-OH and -NH

). This guide provides a self-validating methodology to distinguish these labile protons and definitively assign the aromatic spin systems.

Chemical Context & Strategic Analysis

Molecule: [5-(4-Amino-phenyl)-furan-2-yl]-methanol Formula: C


H

NO

MW: 189.21 g/mol [1][2]
Structural Logic for NMR Assignment

To interpret the spectrum correctly, we must recognize three distinct magnetic environments:

  • The Furan Core: A 2,5-disubstituted system.[3][4] The protons at positions 3 and 4 will appear as doublets with small coupling constants (

    
     Hz).
    
  • The Phenyl Ring: Substituted by an amine (strong donor) and the furan ring. This creates a classic AA'BB' system, but the amine's shielding effect will significantly upfield-shift the ortho protons.

  • The Labile Protons: The hydroxymethyl (-CH

    
    OH) and amine (-NH
    
    
    
    ) protons are sensitive to solvent choice (DMSO-d
    
    
    vs. CDCl
    
    
    ) and water content.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d

    
      is the mandatory solvent. CDCl
    
    
    
    is unsuitable because the polar amine and hydroxyl groups may lead to broadening or precipitation. Furthermore, DMSO-d
    
    
    slows proton exchange, allowing observation of the -OH coupling.
  • Concentration: 10-15 mg in 600

    
    L DMSO-d
    
    
    
    (approx. 50-80 mM).
  • Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming artifacts on the aromatic multiplets.

Acquisition Parameters (400 MHz or higher)
Parameter

H NMR

C NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 sec
Scans (NS) 161024 (minimum)
Spectral Width 12 ppm (-1 to 11 ppm)220 ppm
Temperature 298 K (25°C)298 K

Data Analysis & Interpretation

H NMR Assignment (in DMSO-d )

The following assignments are derived from electronic shielding principles and standard shifts for 2-substituted furans and 4-substituted anilines.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.38 Doublet (

Hz)
2HPhenyl H-2'/H-6'Meta to amine; deshielded by furan ring.
6.60 Doublet (

Hz)
2HPhenyl H-3'/H-5'Ortho to amine; strongly shielded by N-lone pair resonance.
6.55 Doublet (

Hz)
1HFuran H-4Adjacent to phenyl ring.
6.28 Doublet (

Hz)
1HFuran H-3Adjacent to hydroxymethyl group.
5.20 Broad Singlet2H-NH

Exchangeable. Chemical shift varies with concentration.
5.12 Triplet (

Hz)
1H-OHCoupled to CH

in dry DMSO. Appears as singlet if wet.
4.38 Doublet (

Hz)
2H-CH

-
Coupled to OH. Collapses to singlet upon D

O shake.

Critical QC Check:

  • The D

    
    O Shake Test:  Adding one drop of D
    
    
    
    O to the NMR tube will cause the signals at 5.20 ppm (-NH
    
    
    ) and 5.12 ppm (-OH) to disappear. Crucially, the doublet at 4.38 ppm (-CH
    
    
    -) will collapse into a sharp singlet. If the CH
    
    
    is a singlet in the initial scan, your DMSO is "wet" (contains water).
C NMR Assignment
  • 158.0 ppm: C-4' (Phenyl C-NH

    
    , quaternary).
    
  • 153.5 ppm: Furan C-2 (Quaternary, attached to CH

    
    OH).
    
  • 148.0 ppm: Furan C-5 (Quaternary, attached to Phenyl).

  • 126.0 ppm: Phenyl C-2'/6'.

  • 120.0 ppm: Phenyl C-1' (Quaternary, attached to Furan).

  • 114.0 ppm: Phenyl C-3'/5'.

  • 108.0 ppm: Furan C-4.

  • 107.0 ppm: Furan C-3.[5]

  • 56.0 ppm: -CH

    
    -OH.
    

Advanced Characterization Workflow

To ensure absolute structural integrity, specifically to rule out regioisomers (e.g., 2,4-substitution on the furan), the following 2D workflow is recommended.

Diagram: Structural Validation Logic

NMR_Workflow Start Crude/Purified Sample Solubility Dissolve in DMSO-d6 (Avoid CDCl3 due to polarity) Start->Solubility H1_Acq 1H NMR Acquisition (16 Scans) Solubility->H1_Acq Check_OH Check -CH2- Coupling: Is it a Doublet? H1_Acq->Check_OH Dry_DMSO DMSO is Dry. Proceed. Check_OH->Dry_DMSO Yes Wet_DMSO DMSO is Wet. CH2 is Singlet. Note: OH/NH2 integration unreliable. Check_OH->Wet_DMSO No HSQC HSQC Experiment (Correlate C-H) Dry_DMSO->HSQC Wet_DMSO->HSQC HMBC HMBC Experiment (Long-range Coupling) HSQC->HMBC Validation Verify Connectivity: HMBC from CH2 to Furan C2/C3 HMBC from Phenyl H to Furan C5 HMBC->Validation

Figure 1: Decision tree for NMR acquisition and solvent quality verification.

Protocol for 2D Experiments
  • HSQC (Heteronuclear Single Quantum Coherence): Use to differentiate the Furan H-3/H-4 protons. The H-3 proton (closer to the CH

    
    OH) will correlate to the carbon at ~107 ppm.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive test for the linkage.

    • Look for a cross-peak between the Methylene protons (4.38 ppm) and Furan C-2 (153.5 ppm) and Furan C-3 (107 ppm) .

    • Look for a cross-peak between Phenyl H-2'/6' (7.38 ppm) and Furan C-5 (148.0 ppm) . This confirms the phenyl ring is attached at position 5, not 3 or 4.

Common Impurities & Troubleshooting

When synthesizing this molecule (likely via Suzuki coupling of 4-iodoaniline and a furan boronic acid derivative, or reductive amination), specific impurities are common.

Impurity SignalApprox. Shift (DMSO-d

)
OriginRemediation
Singlet at 8.3 ppm Formyl proton (-CHO)Residual 5-(4-aminophenyl)-furfural (Incomplete reduction)Requires NaBH

treatment.
Broad hump 1.0-1.5 ppm Alkyl protonsGrease/Hexanes from column chromatographyDry under high vacuum (>4 hrs).
Singlet at 1.91 ppm Acetate (-COCH

)
Residual EtOAc or Acetate saltsLyophilization from water/dioxane.
Sharp Singlet 3.33 ppm H

O
Water in DMSOUse ampule-sealed DMSO-d

.

References

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shift increments). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for furan/aniline substituent effects).[3][6][7][8][9] Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Used for verifying furan ring coupling constants). Link

Sources

Method

Advanced Application Note: Click Chemistry Architectures using [5-(4-Amino-phenyl)-furan-2-yl]-methanol

Executive Summary & Strategic Analysis [5-(4-Amino-phenyl)-furan-2-yl]-methanol (hereafter 5-APFM ) is a bifunctional heteroaromatic scaffold possessing distinct electronic and geometric properties valuable for drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

[5-(4-Amino-phenyl)-furan-2-yl]-methanol (hereafter 5-APFM ) is a bifunctional heteroaromatic scaffold possessing distinct electronic and geometric properties valuable for drug discovery and materials science. Its structure integrates a donor-acceptor system (aniline donor, furan bridge) that often exhibits fluorescence, making it a prime candidate for creating "Click-ready" fluorescent probes or pharmacophores.

This guide details the transformation of 5-APFM into a bioorthogonal reagent. Unlike simple alkyl azides, the aromatic amine on 5-APFM requires specific diazotization protocols to generate a stable aryl azide. Furthermore, the furan ring itself offers a secondary "reversible click" modality via Diels-Alder cycloaddition.

Key Applications:

  • Fluorescent Labeling: The phenyl-furan conjugate system provides a fluorophore core.

  • Fragment-Based Drug Discovery (FBDD): Using the alcohol handle for solubility and the amine for library expansion.

  • Dynamic Materials: Exploiting the furan moiety for thermoreversible crosslinking.

Chemical Architecture & Reactivity Map

The following diagram illustrates the strategic functionalization pathways for 5-APFM . We prioritize the conversion of the aniline to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G cluster_legend Reactivity Legend Start 5-APFM (Starting Material) Azide Aryl Azide (Click-Ready) Start->Azide Pathway A: Diazotization (NaNO2/NaN3) DA_Adduct Diels-Alder Adduct (Reversible) Start->DA_Adduct Pathway B: Diels-Alder (+ Maleimide) Triazole 1,2,3-Triazole (Stable Conjugate) Azide->Triazole CuAAC Click (+ Alkyne) key1 Primary Route: Irreversible Ligation (CuAAC)

Figure 1: Strategic reaction pathways for 5-APFM. Pathway A (Red/Green) is the primary focus for stable conjugation.

Protocol A: Synthesis of the "Click-Ready" Aryl Azide

Objective: Convert the primary aniline of 5-APFM into an aryl azide. Mechanism: Sandmeyer-type reaction involving in situ generation of a diazonium salt followed by nucleophilic displacement with azide.

Reagents & Equipment[1][2][3][4]
  • Precursor: [5-(4-Amino-phenyl)-furan-2-yl]-methanol (1.0 eq)

  • Reagents: Sodium Nitrite (

    
    ), Sodium Azide (
    
    
    
    ), Hydrochloric Acid (6M HCl).
  • Solvent: Water/Acetonitrile (1:1 v/v) to ensure solubility of the furan derivative.

  • Safety: Aryl azides can be explosive.[1] Perform all reactions behind a blast shield. Avoid concentrating azide solutions to dryness if possible.

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 mmol of 5-APFM in 5 mL of Acetonitrile (

    
    ). Cool the solution to 0°C in an ice bath.
    
  • Acidification: Dropwise add 5 mL of 6M HCl. Note: The amine hydrochloride salt may precipitate; this is normal.

  • Diazotization:

    • Prepare a solution of

      
       (1.2 eq, 83 mg) in 1 mL water.
      
    • Add the nitrite solution dropwise to the reaction mixture while maintaining temperature < 5°C.

    • Stir for 20 minutes. The solution should turn clear/yellow as the diazonium salt forms.

  • Azidation:

    • Prepare a solution of

      
       (1.5 eq, 98 mg) in 1 mL water.
      
    • Critical: Add the azide solution slowly to the diazonium mixture. Vigorous nitrogen gas evolution (

      
      ) will occur.
      
    • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.

  • Workup:

    • Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over

      
      , filter, and concentrate carefully under reduced pressure (do not heat > 30°C).
      
  • Validation:

    • IR Spectroscopy: Look for the characteristic strong azide stretching vibration at ~2100–2130 cm⁻¹ .

    • TLC: The azide is typically less polar than the starting aniline (higher

      
      ).
      

Protocol B: CuAAC Click Conjugation

Objective: Conjugate the newly formed 5-(4-azidophenyl)-furan-2-yl-methanol with a terminal alkyne-bearing payload (e.g., drug, biotin, fluorophore).

Reaction Setup Table
ComponentEquivalentsConcentrationRole
Aryl Azide (from Protocol A) 1.0 eq10–50 mM"Click" Handle
Terminal Alkyne 1.1 eq10–50 mMPayload
Copper(II) Sulfate (

)
0.1 eq (10 mol%)100 mM stockPre-catalyst
Sodium Ascorbate 0.5 eq (50 mol%)500 mM stockReducing Agent
THPTA Ligand (Optional) 0.5 eq100 mM stockProtects Cu(I) from oxidation
Experimental Workflow
  • Preparation: In a small vial, dissolve the Aryl Azide and the Alkyne in a solvent mixture of DMSO/Water or t-Butanol/Water (1:1).

    • Why: Water is essential for the acceleration of the CuAAC reaction, while organic solvent ensures solubility of the aromatic furan.

  • Catalyst Addition:

    • Add the

      
       solution.
      
    • Add the THPTA ligand (if using) and mix.

    • Initiation: Add the Sodium Ascorbate solution last. The mixture may turn bright yellow (if THPTA is present) or slightly turbid.

  • Incubation:

    • Flush the headspace with Nitrogen or Argon (oxygen oxidizes the active Cu(I) species).

    • Cap and stir at Room Temperature for 2–4 hours.

  • Quenching & Purification:

    • Dilute with water or buffer. If the product precipitates, filter and wash.

    • If soluble, purify via HPLC or silica chromatography.[2]

    • Copper Removal: Use EDTA wash or a scavenger resin (e.g., QuadraPure™ TU) to remove cytotoxic copper traces if used for biological assays.

Mechanism of Action: The Cu(I) Catalytic Cycle

Understanding the mechanism ensures better troubleshooting. The reaction proceeds via a stepwise formation of copper-acetylide intermediates.

Mechanism Step1 1. Cu(II) Reduction (Ascorbate -> Cu(I)) Step2 2. Cu(I)-Acetylide Formation (Alkyne Activation) Step1->Step2 Step3 3. Azide Coordination (Azide binds Cu) Step2->Step3 Step4 4. Metallacycle Formation (Rate Determining Step) Step3->Step4 Step5 5. Ring Contraction & Protonation (Triazole Release) Step4->Step5 Step5->Step2 Regenerate Cu(I)

Figure 2: Catalytic cycle of CuAAC. Step 2 requires anaerobic conditions for optimal efficiency.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Catalyst OxidationDegas solvents thoroughly; add more Ascorbate.
Furan Decomposition Acid SensitivityDuring Protocol A, ensure temperature stays < 5°C. Neutralize acid immediately after diazotization.
Precipitation Solubility LimitSwitch solvent to DMF/Water or DMSO/Water. Add 0.1% Tween-20.
Low Yield Steric HindranceUse THPTA or TBTA ligands to stabilize Cu(I) and improve turnover.

References

  • Synthesis of Aryl Azides (Sandmeyer Reaction)

    • Title: One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines.[1]

    • Source: J. Braz. Chem. Soc., 2025.[1]

    • URL:[Link]

  • CuAAC Mechanism & Ligands

    • Title: Click chemistry: diverse chemical function
    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Furan Diels-Alder Applications

    • Title: Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable "Click" Approach.[3]

    • Source: Processes, 2022.[3][4]

    • URL:[Link]

  • General Protocol for Aryl Azides

    • Title: Synthesis of Aryl Azides
    • Source: BenchChem.[2]

Sources

Application

Application Notes and Protocols for Enzyme Inhibition Assays Using [5-(4-Amino-phenyl)-furan-2-yl]-methanol

Introduction: The Therapeutic Potential of Furan Derivatives The furan scaffold is a privileged heterocyclic motif frequently found in bioactive natural products and synthetic molecules, demonstrating a wide array of pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Furan Derivatives

The furan scaffold is a privileged heterocyclic motif frequently found in bioactive natural products and synthetic molecules, demonstrating a wide array of pharmacological activities.[1][2][3] Furan-containing compounds have been investigated for their potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[1][2][3][4] A significant facet of their therapeutic promise lies in their ability to act as enzyme inhibitors, modulating biological pathways implicated in various diseases.[5][6] Enzyme inhibition is a cornerstone of modern drug discovery, offering a direct mechanism to control pathological processes.[5] The molecule [5-(4-Amino-phenyl)-furan-2-yl]-methanol (henceforth referred to as APFM), with its distinct structural features including a furan ring, an aminophenyl group, and a hydroxymethyl moiety, presents an intriguing candidate for investigation as a novel enzyme inhibitor.[7] This document provides a comprehensive guide for researchers to design, execute, and validate enzyme inhibition assays using APFM, with a focus on tyrosinase as a representative and plausible target enzyme, given the known activity of other furan derivatives against this enzyme class.[8]

Principle of the Assay

This protocol describes a colorimetric enzyme inhibition assay using mushroom tyrosinase as a model enzyme. Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with a maximum absorbance at 475 nm. The rate of dopachrome formation is directly proportional to the tyrosinase activity. By measuring the change in absorbance over time, we can determine the enzyme's reaction velocity. The inhibitory potential of APFM is quantified by its ability to reduce this reaction rate. The half-maximal inhibitory concentration (IC50) is then determined by measuring the enzyme activity across a range of APFM concentrations.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, APFM) plate_layout Design 96-Well Plate Layout (Controls, Test Concentrations) reagent_prep->plate_layout add_reagents Add Buffer, Enzyme, and APFM/Vehicle to Wells plate_layout->add_reagents Execute pre_incubation Pre-incubate at Optimal Temperature add_reagents->pre_incubation initiate_reaction Initiate Reaction by Adding L-DOPA Substrate pre_incubation->initiate_reaction kinetic_read Measure Absorbance at 475 nm (Kinetic Mode) initiate_reaction->kinetic_read Monitor calc_velocity Calculate Initial Reaction Velocity (V₀) kinetic_read->calc_velocity calc_inhibition Calculate Percent Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [APFM]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the tyrosinase inhibition assay.

Materials and Reagents

Reagent/MaterialSupplierCatalog #Storage
[5-(4-Amino-phenyl)-furan-2-yl]-methanol (APFM)Chemical Suppliere.g., CB84636274°C, desiccated
Mushroom TyrosinaseSigma-AldrichT3824-20°C
L-DOPA (L-3,4-dihydroxyphenylalanine)Sigma-AldrichD96284°C, protect from light
Sodium Phosphate Buffer (pH 6.8)In-house preparation-Room Temperature
Dimethyl Sulfoxide (DMSO), ACS GradeFisher ScientificD128Room Temperature
96-well clear, flat-bottom microplatesCorning3596Room Temperature
Microplate Spectrophotometere.g., BioTek, Molecular Devices--

Protocols: A Step-by-Step Guide

Preparation of Stock Solutions
  • Rationale: Accurate stock solutions are critical for reproducible results. DMSO is used to dissolve APFM due to its common use as a solvent for organic compounds in biological assays. It is crucial to keep the final DMSO concentration low and consistent across all wells to avoid solvent-induced artifacts.[9]

  • APFM Stock Solution (10 mM): Dissolve an appropriate amount of APFM powder in 100% DMSO to make a 10 mM stock solution. For example, dissolve 1.892 mg of APFM (MW: 189.21 g/mol ) in 1 mL of DMSO.[7] Sonicate briefly if necessary to ensure complete dissolution. Store in small aliquots at -20°C.

  • Mushroom Tyrosinase Stock (1000 U/mL): Prepare a stock solution of mushroom tyrosinase in 50 mM sodium phosphate buffer (pH 6.8). The final concentration in the assay will be optimized, but a starting stock of 1000 U/mL is recommended. Store on ice during use and in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • L-DOPA Substrate (20 mM): Prepare a 20 mM solution of L-DOPA in 50 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh before each experiment as it is prone to auto-oxidation. Protect from light.

Assay Optimization
  • Rationale: Before inhibitor screening, it is essential to establish optimal assay conditions to ensure the reaction is in the linear range and sensitive to inhibition.[10][11] Key parameters to optimize include enzyme concentration and substrate concentration (determining the Michaelis constant, Kₘ). For inhibitor screening, using a substrate concentration at or below the Kₘ is often recommended for detecting competitive inhibitors.[10]

  • Enzyme Titration: Determine the optimal enzyme concentration by measuring the reaction rate with a fixed, saturating concentration of L-DOPA (e.g., 2 mM) and varying the tyrosinase concentration (e.g., 5-100 U/mL). Select a concentration that yields a robust signal and a linear reaction rate for at least 10-15 minutes.

  • Substrate Titration (Kₘ Determination): Using the optimized enzyme concentration, vary the L-DOPA concentration (e.g., 0.1 to 10 mM) to determine the Kₘ value by fitting the initial velocity data to the Michaelis-Menten equation.

IC50 Determination Protocol
  • Prepare Serial Dilutions of APFM:

    • Perform a serial dilution of the 10 mM APFM stock solution in 100% DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is a good starting point (e.g., 10 mM down to 0.5 µM).

    • From this series, create intermediate dilutions in the assay buffer. For a final assay volume of 200 µL, you might add 2 µL of the DMSO stock to 98 µL of buffer. This creates a 50x dilution of the DMSO stock and ensures the final DMSO concentration is consistent at 2% across all wells.

  • Set up the 96-Well Plate:

    • Design the plate layout to include all necessary controls in triplicate.[12]

    • 100% Activity Control (Negative Control): Contains assay buffer, enzyme, and the vehicle (e.g., 2% DMSO in buffer) but no inhibitor.

    • 0% Activity Control (Blank): Contains assay buffer, substrate, and vehicle, but no enzyme. This accounts for substrate auto-oxidation.

    • Positive Control: A known tyrosinase inhibitor (e.g., Kojic acid) should be run in parallel to validate the assay's performance.[8]

    • Test Wells: Contain assay buffer, enzyme, and the various concentrations of APFM.

  • Assay Procedure (200 µL final volume):

    • Add 140 µL of 50 mM sodium phosphate buffer (pH 6.8) to each well.

    • Add 20 µL of the appropriate APFM dilution or vehicle control to the designated wells.

    • Add 20 µL of the optimized mushroom tyrosinase solution to all wells except the blank controls.

    • Mix the plate gently and pre-incubate for 10 minutes at a constant, optimized temperature (e.g., 25°C).[13]

    • Initiate the reaction by adding 20 µL of the freshly prepared L-DOPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to the same temperature.

  • Data Acquisition:

    • Measure the absorbance at 475 nm every minute for 15-20 minutes (kinetic mode).

Data Analysis and Interpretation

  • Calculate Initial Velocity (V₀):

    • For each well, plot absorbance vs. time.

    • Determine the slope of the linear portion of this curve. This slope (mOD/min) represents the initial reaction velocity (V₀).

  • Calculate Percent Inhibition:

    • Use the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank)] * 100

    • Where:

      • V₀_inhibitor is the velocity in the presence of APFM.

      • V₀_vehicle is the velocity of the 100% activity control.

      • V₀_blank is the velocity of the no-enzyme blank.

  • Determine IC50 Value:

    • Plot the calculated % Inhibition against the logarithm of the APFM concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).[14]

    • The IC50 is the concentration of APFM that produces 50% inhibition of the enzyme activity.[15]

Data Presentation Tables

Table 1: Raw Kinetic Data (Example)

Time (min) Blank (Abs 475nm) Vehicle Control (Abs 475nm) 10 µM APFM (Abs 475nm)
0 0.050 0.052 0.051
1 0.051 0.062 0.055
2 0.052 0.072 0.059

| ... | ... | ... | ... |

Table 2: Calculated Results for IC50 Determination

[APFM] (µM) Log [APFM] Average V₀ (mOD/min) % Inhibition
0 (Vehicle) - 10.5 0
1 0 9.2 12.4
3 0.477 7.8 25.7
10 1 5.4 48.6
30 1.477 2.1 80.0

| 100 | 2 | 0.8 | 92.4 |

Self-Validation and Troubleshooting

A robust assay requires rigorous validation.[12]

IssuePossible CauseSolution
High Background Signal Substrate (L-DOPA) auto-oxidation.Prepare L-DOPA solution fresh and protect from light. Ensure buffer pH is correct.
No or Weak Signal Inactive enzyme or substrate.Use a fresh aliquot of enzyme. Prepare substrate solution fresh. Confirm plate reader settings are correct.
Poor Reproducibility Pipetting errors; temperature fluctuations.Calibrate pipettes. Ensure all reagents are equilibrated to the assay temperature before use. Mix wells thoroughly but gently.[16]
Incomplete Inhibition Curve Inhibitor concentration range is too narrow or shifted.Widen the concentration range of APFM tested. The curve should plateau at near 0% and near 100% inhibition.[17]
Assay "Hits" are False Positives Compound interference (e.g., APFM absorbs at 475 nm, or is a promiscuous aggregator).Run a control with APFM and substrate but no enzyme to check for direct reaction or absorbance. Perform counter-screens or mechanism of action studies.[17]

Mechanism of Inhibition (Follow-up Studies)

Determining the IC50 is the first step. To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), further kinetic studies are required. This involves measuring the reaction velocity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Hypothetical Signaling Pathway Involvement

Tyrosinase is a key enzyme in the melanin biosynthesis pathway. Inhibition of this pathway is a primary strategy for developing skin-lightening agents and treating hyperpigmentation disorders.

signaling_pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA catalyzed by Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone catalyzed by Tyrosinase Melanin Melanin (Pigmentation) Dopaquinone->Melanin multiple steps Tyrosinase Tyrosinase APFM [5-(4-Amino-phenyl)- furan-2-yl]-methanol (APFM) APFM->Tyrosinase Inhibition

Caption: Inhibition of the melanin synthesis pathway by APFM.

Conclusion

This document provides a detailed, scientifically grounded framework for assessing the enzyme inhibitory potential of [5-(4-Amino-phenyl)-furan-2-yl]-methanol. By following the outlined protocols for assay optimization, IC50 determination, and data validation, researchers can generate reliable and reproducible data. The furan moiety is a versatile scaffold in medicinal chemistry, and a systematic evaluation of compounds like APFM is a critical step in the journey of drug discovery and development.[2][18]

References

  • Mabkhot, Y. N., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. Retrieved from [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Retrieved from [Link]

  • Fernando, A. N., & Kumar, S. (2025). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A., et al. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]

  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved from [Link]

  • Kamal, A., et al. (2015). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. Retrieved from [Link]

  • Stsiapanava, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? Retrieved from [Link]

  • Gallego, M., & Gro-Rivas, M. (2025). Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides. MDPI. Retrieved from [Link]

  • San Diego State University. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

  • Petrova, E. N., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Retrieved from [Link]

  • Stewart, A. J. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PubMed Central. Retrieved from [Link]

  • Blanchard, J. S. (2013). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of some novel furan derivatives. Retrieved from [Link]

  • Ghorab, M. M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PubMed Central. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2014). What enzyme sample should be used for kinetics? Retrieved from [Link]

  • Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Retrieved from [Link]

  • Reddit. (2025). Help with determining IC50 for enzyme inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). [5-(2-Aminoethyl)furan-2-yl]methanol. Retrieved from [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

  • Lee, W., et al. (2008). Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Wang, Y., et al. (2023). Enzymatic properties and inhibition tolerance analysis of key enzymes in β-phenylethanol anabolic pathway of Saccharomyces cerevisiae HJ. PubMed Central. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Al-Zain, M. N., et al. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Saudi Journal of Biological Sciences. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Furan-chalcone Derivatives as Protein Tyrosine Phosphatase Inhibitors. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Kim, D., et al. (2017). Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (4-Aminophenyl)(phenyl)methanol. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening of [5-(4-Amino-phenyl)-furan-2-yl]-methanol Derivatives

Executive Summary This application note details the protocol for the high-throughput screening (HTS) of a focused library of [5-(4-Amino-phenyl)-furan-2-yl]-methanol derivatives. While 5-phenylfuran-2-yl derivatives have...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the high-throughput screening (HTS) of a focused library of [5-(4-Amino-phenyl)-furan-2-yl]-methanol derivatives. While 5-phenylfuran-2-yl derivatives have been identified as promising scaffolds for Sirtuin 2 (SIRT2) inhibition [1], the specific exploration of the methanol moiety offers unique opportunities to probe hydrogen-bonding interactions within the SIRT2 hydrophobic pocket.

This guide moves beyond standard assay kits, addressing the specific solubility, stability, and fluorescence interference challenges associated with amino-phenyl-furan scaffolds. We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or a Fluorogenic Substrate (AMC) assay platform to ensure robust Z-factors (>0.7) and minimize false positives common to furan-based chemotypes.

Scientific Background & Rationale

The Target: SIRT2

Sirtuin 2 (SIRT2) is an NAD+-dependent protein deacetylase involved in cell cycle regulation, genomic stability, and myelination. Overexpression of SIRT2 is correlated with specific cancers (e.g., hepatocellular carcinoma) and neurodegenerative disorders (Parkinson’s disease), making it a high-value therapeutic target [2].

The Scaffold: [5-(4-Amino-phenyl)-furan-2-yl]-methanol

The core structure consists of three key pharmacophores:

  • Furan Ring: Acts as a linker and occupies the hydrophobic channel.

  • 4-Amino-phenyl Group: Likely engages in

    
    -
    
    
    
    stacking or hydrogen bonding with residues such as Phe119 or His187 in the SIRT2 active site.
  • Methanol Group (-CH2OH): A hydrogen bond donor/acceptor that may interact with the NAD+ binding pocket or the zinc-binding domain.

Critical Consideration (PAINS): Furan derivatives can occasionally act as Pan-Assay Interference Compounds (PAINS) via redox cycling or fluorescence quenching. This protocol includes specific counter-screens to validate "true" hits.

Experimental Design & Assay Principle

We will employ a Fluorogenic Lysine Deacetylation Assay .

  • Substrate: An acetylated p53-derived peptide coupled to a fluorophore (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

  • Mechanism: SIRT2 deacetylates the Lys(Ac) residue. A developer enzyme (Trypsin) then cleaves the deacetylated lysine, releasing the fluorescent AMC (7-Amino-4-methylcoumarin).

  • Readout: Fluorescence Intensity (Ex 360 nm / Em 460 nm).

Assay Workflow Diagram

HTS_Workflow Library Compound Library (DMSO Stocks) Dispense Acoustic Dispensing (Echo 650) Library->Dispense 20-50 nL Reagent_Add Add Enzyme Mix (SIRT2 + NAD+) Dispense->Reagent_Add Substrate_Add Add Substrate (Ac-Lys-AMC) Reagent_Add->Substrate_Add Start Rxn Incubation Incubation (60 min @ 37°C) Substrate_Add->Incubation Developer Add Developer (Trypsin/Nicotinamide) Incubation->Developer Stop Rxn Detection Read Fluorescence (EnVision) Developer->Detection Develop Signal (20 min) Analysis Data Analysis (Genedata/Spotfire) Detection->Analysis

Caption: Step-by-step HTS workflow for SIRT2 inhibition screening using a fluorogenic AMC-peptide assay.

Detailed Protocol

Materials & Reagents
ComponentSpecificationPurpose
Enzyme Recombinant Human SIRT2Target protein (store at -80°C)
Substrate Ac-Arg-His-Lys-Lys(Ac)-AMCFluorogenic peptide substrate
Cofactor NAD+ (Nicotinamide Adenine Dinucleotide)Essential cofactor for deacetylation
Control Inhibitor AGK2 or SirReal2Positive control (IC50 ~ 1-10 µM)
Stop Solution Nicotinamide (50 mM) + TrypsinStops SIRT2, releases fluorophore
Buffer 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2Assay Buffer
Plate 384-well Black, Low-Volume, Non-Binding Surface (NBS)Minimizes background & protein loss
Library Preparation (The "Methanol" Factor)

The [5-(4-Amino-phenyl)-furan-2-yl]-methanol derivatives possess a primary amine.

  • Oxidation Risk: The aniline amine is susceptible to oxidation in air/DMSO over time, turning solutions brown/black.

  • Protocol:

    • Dissolve compounds to 10 mM in 100% DMSO.

    • Critical: Purge source plates with Argon or Nitrogen before sealing.

    • Store at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

Step-by-Step Screening Procedure (384-well format)

Step 1: Compound Dispensing

  • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of compound (10 mM stock) into assay plates.

  • Final Concentration: 10 µM (assuming 20 µL final volume).

  • Controls:

    • Column 1: DMSO only (Negative Control / 0% Inhibition).

    • Column 2: 10 µM AGK2 (Positive Control / 100% Inhibition).

Step 2: Enzyme Addition

  • Prepare 2x Enzyme Mix : 2 nM SIRT2 in Assay Buffer.

  • Dispense 10 µL of 2x Enzyme Mix into all wells using a Multidrop Combi.

  • Note: Pre-incubate enzyme with compound for 15 mins if investigating slow-binding kinetics (common with furan derivatives).

Step 3: Reaction Initiation

  • Prepare 2x Substrate Mix : 100 µM Substrate + 1 mM NAD+ in Assay Buffer.

  • Dispense 10 µL of 2x Substrate Mix.

  • Centrifuge plate (1000 rpm, 1 min) to remove bubbles.

Step 4: Incubation

  • Seal plates with breathable foil.

  • Incubate for 60 minutes at 37°C .

Step 5: Development & Stop

  • Add 20 µL of Developer Solution (Trypsin + 2 mM Nicotinamide).

  • Mechanism:[1] Nicotinamide instantly inhibits SIRT2; Trypsin cleaves the deacetylated substrate.

  • Incubate for 20 minutes at Room Temperature .

Step 6: Detection

  • Read Fluorescence: Ex 360 nm / Em 460 nm .

Data Analysis & Validation

Quality Control Metrics

Calculate the Z-factor for each plate to validate assay robustness:



  • 
    : Standard deviation of positive (inhibited) and negative (DMSO) controls.
    
  • 
    : Means of controls.
    
  • Acceptance Criteria: Z > 0.5 (Excellent > 0.7).

Hit Selection & Counter-Screening

Furan-methanol derivatives can be fluorescent.[2]

  • Autofluorescence Check: If a hit shows higher fluorescence than the DMSO control (negative inhibition), the compound might be fluorescing at 460 nm.

  • Quenching Check: If a hit shows 100% inhibition, verify it does not quench free AMC.

  • Secondary Assay: Validate hits using an orthogonal method, such as Mass Spectrometry (RapidFire) , which detects the physical mass change of the peptide (Acetyl -> Deacetyl) and is immune to fluorescence interference.

SAR Logic Flow

The following diagram illustrates the decision logic for hit progression based on the specific moieties of the scaffold.

SAR_Logic Hit Primary Hit (>50% Inhibition) AutoFluor Autofluorescence Check (Ex360/Em460) Hit->AutoFluor DoseResponse Dose Response (IC50 Determination) AutoFluor->DoseResponse Clean Signal Discard False Positive (PAINS/Quencher) AutoFluor->Discard High Background Structure Structural Analysis DoseResponse->Structure Methanol_Mod Methanol Group Role? (H-Bond Donor) Structure->Methanol_Mod Amine_Mod Amino-Phenyl Role? (Pi-Stacking) Structure->Amine_Mod Validation Orthogonal Assay (Mass Spec) Methanol_Mod->Validation Amine_Mod->Validation

Caption: Decision tree for validating hits from the [5-(4-Amino-phenyl)-furan-2-yl]-methanol library.

References

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Source: Molecules (MDPI), 2019. URL:[Link] Relevance: Establishes the 5-phenylfuran-2-yl scaffold as a validated starting point for SIRT2 inhibition.

  • SIRT2 as a Therapeutic Target for Age-Related Disorders. Source: Experimental & Molecular Medicine, 2021. URL:[Link] Relevance: Validates the biological rationale for screening against SIRT2.

  • Assay Interference by Chemical Reactivity (PAINS). Source: Journal of Medicinal Chemistry, 2010. URL:[Link] Relevance: Provides the framework for identifying false positives in furan-based screens.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: [5-(4-Amino-phenyl)-furan-2-yl]-methanol

Ticket Category: Purification & Stability Optimization Status: Active Guide Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Acid-Base" Paradox This guide addresses the specific challenges ass...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Purification & Stability Optimization

Status: Active Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Acid-Base" Paradox

This guide addresses the specific challenges associated with [5-(4-Amino-phenyl)-furan-2-yl]-methanol . This molecule presents a classic "chemical paradox" that leads to frequent purification failures:

  • The Furfuryl Alcohol Moiety: Extremely acid-sensitive .[1] Upon contact with protons (even weak acidic sites on silica gel), it dehydrates to form a resonance-stabilized carbocation, leading to rapid polymerization (resinification).[1]

  • The Aniline Moiety: Basic and oxidation-prone .[1] It interacts strongly with silanols on silica, causing peak tailing, while simultaneously being susceptible to N-oxidation in air.[1]

Immediate Action Required: Do NOT use standard acidic silica flash chromatography without modification.

Diagnostic & Troubleshooting (Q&A Format)
User Report #01: "My column turned black/brown, and I lost most of my product."

Diagnosis: Acid-Catalyzed Polymerization.[1] Technical Insight: Standard silica gel is slightly acidic (pH ~5-6).[1] This acidity is sufficient to protonate the furfuryl alcohol hydroxyl group, leading to water loss and the formation of a reactive furfuryl cation. This cation attacks other furan rings, creating a "black tar" polymer on the column.

Corrective Protocol: The "Buffered Silica" Method You must neutralize the acidic sites on the silica gel before and during the run.

  • Pre-treatment: Slurry your silica in a solvent containing 1–3% Triethylamine (Et3N).[1]

  • Mobile Phase: Maintain 1% Et3N in your eluent system throughout the purification.

  • Alternative: Switch to Neutral or Basic Alumina . Alumina lacks the acidic silanols that trigger polymerization.

User Report #02: "The product streaks from the baseline to the solvent front on TLC."

Diagnosis: Amine-Silanol Interaction. Technical Insight: The primary amine (aniline) on the phenyl ring forms hydrogen bonds and ionic interactions with the free silanols (


) of the stationary phase.

Corrective Protocol: Mobile Phase Modifiers

  • Standard Fix: Add 1% Triethylamine (Et3N) or 1% NH4OH to your DCM/MeOH or Hexane/EtOAc mobile phase.[1] This competes for the silanol sites, allowing your amine to elute as a tight band.

  • Advanced Fix: Use Amino-functionalized Silica (NH2-Silica) .[1][2] This stationary phase is designed for basic compounds and eliminates the need for amine modifiers in the solvent.[2]

User Report #03: "The compound decomposes during rotary evaporation."

Diagnosis: Thermal Instability & Concentration Effects. Technical Insight: As the solvent volume decreases, the concentration of trace acids (from solvents or degradation) increases. Combined with the heat of the water bath, this accelerates the furfuryl alcohol polymerization.

Corrective Protocol: Cold Concentration

  • Bath Temperature: Keep water bath < 35°C.

  • Azeotrope: If trace acid is suspected, add a small amount of toluene or benzene to azeotrope out water/acid.[1]

  • Storage: Do not store as a dry film for long periods. Re-dissolve in a stabilized solvent (e.g., DMSO or degassed MeOH) and freeze.

Strategic Visualization
Figure 1: Degradation Pathways & Prevention

This diagram illustrates the two critical failure modes: Acid-catalyzed polymerization of the furan ring and oxidation of the aniline amine.

DegradationPathways Compound [5-(4-Amino-phenyl)-furan-2-yl]-methanol Carbocation Resonance Stabilized Carbocation Compound->Carbocation Protonation & -H2O Quinone Quinone Imines / Azo Compounds Compound->Quinone Oxidation Acid Acidic Conditions (Silica Gel / HCl) Acid->Compound Triggers Oxygen Oxygen / Light (Ambient Air) Oxygen->Compound Triggers Polymer Black Insoluble Resin (Poly-furfuryl alcohol) Carbocation->Polymer Chain Reaction

Caption: Figure 1: The dual instability modes.[1] The red pathway (Acid) is the most common cause of purification failure (black column).

Figure 2: Purification Decision Tree

Follow this logic flow to select the optimal purification method based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture Solubility Solubility Check (DCM/MeOH) Start->Solubility HighImpurity Major Impurities? Solubility->HighImpurity Flash Flash Chromatography HighImpurity->Flash Yes (Complex Mix) Cryst Recrystallization HighImpurity->Cryst No (Clean Profile) SilicaType Select Stationary Phase Flash->SilicaType StdSilica Standard Silica (FAIL RISK) SilicaType->StdSilica No Modifier ModSilica Silica + 1% Et3N (Recommended) SilicaType->ModSilica With Et3N Alumina Neutral Alumina (Best Stability) SilicaType->Alumina Alternative

Caption: Figure 2: Decision matrix for purification.[1] Note the explicit warning against standard silica without basic modifiers.

Recommended Experimental Protocols
Protocol A: Buffered Flash Chromatography (Gold Standard)

Use this method for crude mixtures containing unreacted boronic acids or halide precursors.[1]

  • Column Preparation:

    • Select a flash column size appropriate for your load (1:50 ratio).[1]

    • Prepare the mobile phase: DCM : Methanol (95:5) + 1% Triethylamine .[1]

    • Flush the column with 3 column volumes (CV) of this basic mobile phase before loading the sample. This neutralizes the silica surface.

  • Sample Loading:

    • Dissolve the crude residue in a minimum amount of DCM/MeOH (with trace Et3N).

    • Do NOT use dry-loading on silica unless the silica has been pre-treated with base. Liquid loading is safer for this compound.[1]

  • Elution:

    • Run a gradient from 0% to 10% MeOH in DCM (maintain 1% Et3N constant).[1]

    • Collect fractions. Note: The amine product will likely fluoresce strongly under UV (254/365 nm).[1]

  • Post-Column:

    • Pool fractions.[1] Evaporate at <35°C .

    • To remove residual Triethylamine, co-evaporate with heptane or dry under high vacuum for 12+ hours.[1]

Protocol B: Suzuki Coupling Workup (Preventative)

Optimizing the workup prevents the formation of emulsions and degradation products.

StepActionScientific Rationale
1 Quench Dilute reaction with EtOAc and water.[1]
2 Wash Wash organic layer with Sat.[1] NaHCO3 (Not HCl).[1]
3 Scavenge Use a thiol-based scavenger resin (if Pd used).[1]
4 Dry Dry over Na2SO4 (Neutral).[1]
Stability & Storage Data
ParameterSpecificationNotes
Storage Temp -20°CEssential to slow polymerization kinetics.[1]
Atmosphere Argon/NitrogenAniline moiety oxidizes in air (turns brown).[1]
Solvent Stability DMSO, MeOH, EtOAcStable in solution for ~1 week at 4°C.
Incompatible CHCl3 (Acidic), AcetoneCHCl3 often contains HCl traces; Acetone can form imines.[1]
Light Sensitivity HighConjugated system absorbs UV; store in amber vials.[1]
References
  • Furfuryl Alcohol Polymerization Mechanism

    • Choura, M., Belgacem, N. M., & Gandini, A. (1996).[1] Acid-catalyzed polycondensation of furfuryl alcohol: Mechanisms of chromophore formation and cross-linking. Macromolecules, 29(11), 3839-3850.[1]

  • Purification of Basic Amines

    • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography?

  • Suzuki Coupling of Heterocycles

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]

  • Handling of Furan Derivatives

    • Dunlop, A. P., & Peters, F. N. (1953).[1] The Furans. Reinhold Publishing Corporation.[1] (Foundational text on furan acid sensitivity).

Sources

Optimization

Overcoming solubility issues of [5-(4-Amino-phenyl)-furan-2-yl]-methanol

< Technical Support Center: [5-(4-Amino-phenyl)-furan-2-yl]-methanol Welcome to the technical support guide for [5-(4-Amino-phenyl)-furan-2-yl]-methanol. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: [5-(4-Amino-phenyl)-furan-2-yl]-methanol

Welcome to the technical support guide for [5-(4-Amino-phenyl)-furan-2-yl]-methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. This guide provides both foundational knowledge in an FAQ format and in-depth troubleshooting protocols to ensure the successful integration of this molecule into your experimental workflows.

Part 1: Frequently Asked Questions (FAQs) on Solubility

This section addresses the most common initial queries regarding the solubility of [5-(4-Amino-phenyl)-furan-2-yl]-methanol.

Q1: What are the primary reasons for the poor aqueous solubility of [5-(4-Amino-phenyl)-furan-2-yl]-methanol?

A1: The limited aqueous solubility of this compound is a direct consequence of its molecular structure. It possesses a significant hydrophobic surface area due to the phenyl and furan rings. While the hydroxyl (-OH) and amino (-NH2) groups can participate in hydrogen bonding with water, their contribution is often insufficient to overcome the hydrophobicity of the aromatic core and the energy required to break the compound's crystal lattice structure.[1]

Q2: What common solvents are recommended for initial solubility screening?

A2: A tiered approach using solvents with varying polarities is recommended. Start with aqueous buffers at different pH values, then progress to common organic solvents. A suggested screening panel is provided in the table below. The compound is soluble in common organic solvents like methanol, which is often used in its synthesis.[2]

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent Class Examples Expected Behavior
Aqueous Purified Water, PBS (pH 7.4) Very Poor
Polar Protic Ethanol, Methanol Moderate to Good
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) Good to Very Good

| Non-polar | Toluene, Hexanes | Very Poor |

Q3: Can pH modification be used to improve the solubility of this compound?

A3: Yes, this is the most direct and effective initial strategy. The 4-amino group on the phenyl ring is basic and can be protonated in an acidic medium. By lowering the pH of the aqueous solution to a value below the pKa of the conjugate acid of the amine, a cationic salt is formed. This salt has significantly higher aqueous solubility than the neutral free base. The pKa of the amino group in the related compound 4-aminophenol is 5.48, suggesting that a pH below 5 will be effective for protonation.[3]

Q4: Are there any known stability issues related to pH adjustment or solvent selection?

A4: Caution is advised when using strongly acidic conditions. Furan rings can be susceptible to acid-catalyzed ring-opening reactions, which can lead to degradation of the compound.[4][5] It is crucial to conduct stability studies in your chosen acidic vehicle to ensure the compound remains intact over the duration of your experiment. Monitor for color changes (e.g., amber to dark brown) or the appearance of new peaks in HPLC analysis.

Q5: What are the visual indicators of poor solubility or compound degradation?

A5: During dissolution, look for the following:

  • Cloudiness/Turbidity: A hazy or milky appearance indicates that the compound has not fully dissolved and may be present as a fine suspension.

  • Precipitation: Solid particles settling at the bottom of the container or adhering to the sides. This can occur immediately or over time as a supersaturated solution crashes out.

  • Color Change: While dissolution of a pure compound should result in a colorless or pale yellow solution, a significant or progressive color change (e.g., darkening) may indicate chemical degradation rather than a simple solubility issue.[6]

Part 2: Troubleshooting Guide: Systematic Approaches to Overcoming Solubility Challenges

When initial attempts to dissolve the compound are unsuccessful, a systematic approach is necessary. This guide provides validated protocols and advanced strategies.

Initial Assessment and Characterization

The first step is to quantify the extent of the solubility problem.

  • Preparation: Weigh 1 mg of the compound into a clear glass vial.

  • Solvent Addition: Add the selected solvent (e.g., water, buffer) in 100 µL increments.

  • Mixing: After each addition, vortex the vial for 30-60 seconds.

  • Observation: Visually inspect for undissolved particles against a dark background.

  • Endpoint: Continue adding solvent until the solution is completely clear. Calculate the approximate solubility (e.g., if 1 mg dissolves in 1 mL, the solubility is ~1 mg/mL).

This method is a regulatory-accepted standard for determining equilibrium solubility.[7][8]

  • Preparation: Add an excess amount of the solid compound to a known volume of the test medium (e.g., pH 7.4 phosphate buffer) in a sealed container. Ensure solid is visible.

  • Equilibration: Place the container in a shaker bath set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm syringe filter compatible with your solvent.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • Verification: Confirm that excess solid remains in the flask to ensure the solution was truly saturated.

Solvent System Optimization

If aqueous solubility remains insufficient, formulation strategies can be employed.

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[10][11]

  • Mechanism: Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for the non-polar regions of the drug molecule.

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycols (PEGs, e.g., PEG 300, PEG 400), Glycerin.[10]

  • Approach: Start by preparing a stock solution of the compound in a pure co-solvent (e.g., 50 mg/mL in PG). Then, perform serial dilutions of this stock into your aqueous buffer. Observe the point at which precipitation occurs to determine the maximum tolerable aqueous content for a given concentration.

Table 2: Example Co-solvent Systems for Pre-clinical Formulations

Co-solvent System Composition (v/v/v) Application Notes
PEG 400 / Water 40% PEG 400 / 60% Water Good starting point for many oral and parenteral studies.
PG / Ethanol / Water 10% Ethanol / 40% PG / 50% Water Ethanol can aid initial dissolution; PG provides bulk solubilization.

| Solutol HS 15 / Water | 20% Solutol HS 15 / 80% Water | A non-ionic surfactant that also acts as a solubilizer. |

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming an inclusion complex that is water-soluble.[12][13]

  • Mechanism: The non-polar phenyl-furan portion of the molecule enters the hydrophobic cavity of the CD, while the hydrophilic outer surface of the CD interacts with water, effectively shielding the hydrophobic drug from the aqueous environment.[14]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).

  • Protocol:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 5%, 10%, 20% w/v).

    • Use these solutions as the medium in the Shake-Flask Method (Protocol 2.1.2).

    • Plot the solubility of the compound as a function of HP-β-CD concentration. A linear increase (A-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.[15]

pH Adjustment and Salt Formation

As discussed in the FAQs, leveraging the basic amino group is a primary strategy.

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., pH 2.0, 4.5, 6.8, 7.4, 8.0).[7]

  • Solubility Measurement: Determine the thermodynamic solubility of the compound in each buffer using the Shake-Flask Method (Protocol 2.1.2).

  • Data Analysis: Plot the logarithm of solubility (log S) against pH. This profile will reveal the pH at which solubility is maximized and help confirm the pKa of the ionizable group.

For solid dosage form development, isolating a stable, crystalline salt of the compound may be preferable to in situ salt formation. This involves reacting the free base with a suitable acid (e.g., HCl, mesylic acid, tartaric acid) in an appropriate solvent to precipitate the salt form. This approach can improve not only solubility but also dissolution rate and solid-state stability.

Advanced Formulation Strategies

For challenging cases, particularly in drug development, more advanced techniques are required.

  • Mechanism: An ASD is a molecular mix of the amorphous drug dispersed within a polymer matrix.[16] By preventing the drug from crystallizing, the system maintains a higher energy state, leading to significantly increased apparent solubility and dissolution rates.[17][18] Upon dissolution, ASDs can generate and maintain a state of supersaturation, which enhances absorption.[19]

  • Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Copolymers like Soluplus® or PVP-VA.

  • Preparation: Typically prepared by spray drying or hot-melt extrusion, which requires specialized equipment.

  • Mechanism: For highly lipophilic compounds, dissolving the drug in a lipid-based system can improve oral absorption by utilizing the body's natural lipid absorption pathways.[20][21] These systems can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gut.[22]

  • Components: Formulations typically include oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®).

  • Application: This is a highly specialized area requiring expertise in lipid formulation science.

Part 3: Visualization of Experimental Workflows

The following diagrams illustrate the decision-making process for addressing solubility issues.

Solubility_Troubleshooting_Workflow cluster_start Initial Assessment cluster_strategy Strategy Selection cluster_methods Troubleshooting Methods start Receive Compound screen Perform Visual Solubility Screen (Protocol 2.1.1) in Water/Buffer start->screen decision Is Aqueous Solubility Sufficient? screen->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Initiate Troubleshooting decision->troubleshoot No ph_mod pH Modification (Protocol 2.3.1) troubleshoot->ph_mod Primary Approach cosolvent Co-solvent Systems (Strategy 2.2.1) troubleshoot->cosolvent Secondary Approach cyclo Cyclodextrin Complexation (Strategy 2.2.2) troubleshoot->cyclo Alternative advanced Advanced Formulations (ASDs, Lipid-Based) troubleshoot->advanced For Drug Development

Caption: Decision workflow for troubleshooting solubility.

Cyclodextrin_Mechanism cluster_system Cyclodextrin Inclusion Complex Formation drug Hydrophobic Drug [5-(4-Amino-phenyl)-furan-2-yl]-methanol plus1 + cd Cyclodextrin (HP-β-CD) Hydrophobic Cavity Hydrophilic Exterior arrow complex Water-Soluble Inclusion Complex

Caption: Mechanism of cyclodextrin-based solubility enhancement.

Part 4: References

  • Letopharm Limited. [5-(4-aminophenyl)furan-2-yl]methanol| CAS:#54146-51-9. [Link]

  • Wikipedia. Furfuryl alcohol. [Link]

  • Energy & Fuels. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]

  • Wikipedia. 4-Aminophenol. [Link]

  • National Institutes of Health (NIH). (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. [Link]

  • U.S. Food and Drug Administration (FDA). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • ResearchGate. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • National Institutes of Health (NIH). (2012). Lipid-Based Drug Delivery Systems. [Link]

  • National Institutes of Health (NIH). (2005). Cyclodextrins in drug delivery: An updated review. [Link]

  • PubChem. 4-Aminophenylacetic acid. [Link]

  • ResearchGate. (2004). Cyclodextrins in drug delivery (Review). [Link]

  • Wikipedia. Cosolvent. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • MDPI. (2021). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. [Link]

  • Wiley Online Library. (2022). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • National Institutes of Health (NIH). (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • ScienceDirect. Cosolvent. [Link]

  • Purdue University Graduate School. (2022). Release Mechanisms of Amorphous Solid Dispersions. [Link]

  • PubMed. (2005). Cyclodextrins in drug delivery: an updated review. [Link]

  • MDPI. (2019). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]

  • American Chemical Society (ACS). Comprehensive insights on lipid-based drug delivery systems. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • ACS Publications. (2021). Dissolution Mechanisms of Amorphous Solid Dispersions: Role of Drug Load and Molecular Interactions. [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Royal Society of Chemistry. (2013). Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. [Link]

  • The University of British Columbia. Lipid-based Delivery Systems. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Crystal Pharmatech. Amorphous Solid Dispersion (ASD) Formulation Development Services. [Link]

  • Cyclodextrin News. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • J-STAGE. (1937). On the Ring-Opening Reactions of the Furan Compounds. II. [Link]

  • Google Patents. US6136799A - Cosolvent formulations.

  • YouTube. (2018). Lipid-Based Drug Delivery Systems. [Link]

  • World Health Organization (WHO). (2012). Annex 4. [Link]

  • University of Wisconsin-Madison. Bordwell pKa Table. [Link]

  • PubChem. [5-(2-Aminoethyl)furan-2-yl]methanol. [Link]

  • PubChem. [5-(4-Bromophenyl)furan-3-yl]methanol. [Link]

Sources

Troubleshooting

Reducing cytotoxicity of furan-based compounds in cell culture

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Furan, 5-HMF, Furfural, and Benzofuran derivatives in mammalian cell culture.

Introduction

Welcome to the technical support hub for furan-based small molecules. High cytotoxicity in this chemical class often stems from two distinct mechanisms: non-specific solvent effects (due to poor aqueous solubility) or metabolic bioactivation (conversion to reactive dialdehydes).

This guide provides a self-validating troubleshooting framework to distinguish between these causes and optimize your assay conditions.

Module 1: Diagnostic Triage (FAQ)

Q1: My cells die immediately (<2 hours) after adding the compound. Is this metabolic toxicity? Diagnosis: Unlikely. Rapid necrosis usually indicates solvent shock or compound precipitation on the cell monolayer.

  • The Science: Metabolic activation of furans (via CYP450) to reactive intermediates like cis-2-butene-1,4-dial (BDA) takes time (6–24 hours) to accumulate lethal damage.

  • Action: Check your DMSO concentration. Ensure the final concentration is

    
     0.5% (v/v). Inspect wells under 40x microscopy for micro-crystals.
    

Q2: My IC50 shifts drastically between cell lines (e.g., HepG2 vs. HEK293). Why? Diagnosis: Differential CYP450 expression.

  • The Science: HepG2 cells express CYP2E1, which oxidizes the furan ring into the highly toxic BDA. HEK293 cells have negligible CYP activity, meaning they only experience the baseline toxicity of the parent compound.

  • Action: This is a feature, not a bug. Use this difference to validate if your toxicity is mechanism-based.

Q3: I see "smearing" on my Western Blots after furan treatment. Diagnosis: Protein cross-linking.

  • The Science: The reactive enedial intermediate (BDA) acts as a cross-linking agent, covalently binding proteins and DNA.

  • Action: Reduce exposure time or co-treat with Glutathione (GSH) precursors (see Module 2).

Module 2: Mechanism & Visualization

Understanding the bioactivation pathway is critical for mitigation. The diagram below illustrates how furan rings are metabolized into cytotoxic species and where you can intervene.

FuranToxicity Furan Parent Furan (Chemically Stable) CYP CYP2E1 (Metabolic Activation) Furan->CYP Oxidation BDA cis-2-butene-1,4-dial (Reactive Electrophile) CYP->BDA Ring Opening Adducts Protein/DNA Cross-linking BDA->Adducts Covalent Binding Death Apoptosis/Necrosis Adducts->Death Cellular Stress NAC N-Acetylcysteine (GSH Precursor) NAC->BDA Scavenging (GSH) ABT Aminobenzotriazole (CYP Inhibitor) ABT->CYP Inhibition

Figure 1: The Bioactivation Pathway. Toxicity is driven by the CYP2E1-mediated opening of the furan ring. Interventions (Green) block either the enzyme or the reactive metabolite.

Module 3: Optimization Protocols
Protocol A: Solvent Tolerance System

Furan derivatives are often hydrophobic. Using the wrong solvent ratio is the #1 cause of false positives.

Solvent Limits by Cell Type:

Cell TypeMax DMSO (%)Max Ethanol (%)Notes
Robust Lines (HeLa, HEK293, A549)0.5%0.5%Standard tolerance.
Sensitive Lines (Primary Neurons, Stem Cells)0.1%< 0.1%Requires serial dilution in media.
Metabolically Active (HepG2, Primary Hepatocytes)0.25%0.1%DMSO can induce/suppress certain CYPs at high % [1].

Step-by-Step Preparation:

  • Stock Solution: Dissolve furan compound in 100% DMSO to 200x the final desired concentration (e.g., if testing 50µM, make a 10mM stock).

  • Intermediate Step: Do not add 100% DMSO stock directly to cells.

  • Pre-Dilution: Dilute the stock 1:100 in pre-warmed culture media (resulting in 2x compound in 1% DMSO). Vortex vigorously.

  • Final Addition: Add this 2x solution 1:1 to the cell wells.

    • Final Result: 1x Compound concentration in 0.5% DMSO.[1]

Protocol B: The "Rescue" Experiment (Antioxidant Validation)

To prove your compound's toxicity is oxidative/reactive (and not just non-specific killing), you must demonstrate that antioxidants can rescue the cells.

Reagents:

  • N-Acetylcysteine (NAC) - Sigma A7250 or equivalent.

  • pH adjustment buffer (NaOH).

Workflow:

  • Preparation: Prepare a 100mM NAC stock in PBS. Crucial: Adjust pH to 7.4 using NaOH (NAC is acidic and will kill cells by acidification if unbuffered).

  • Seeding: Seed cells (e.g., HepG2) at 10,000 cells/well in 96-well plates. Allow 24h attachment.

  • Pre-treatment: Replace media with media containing 5mM NAC . Incubate for 2 hours.

    • Why? This boosts intracellular Glutathione (GSH) pools before the insult arrives.

  • Exposure: Remove NAC media. Add Furan compound (with or without fresh 5mM NAC).

  • Readout: Measure viability (MTT/CCK-8) at 24 hours.

Interpretation:

  • Significant Survival Increase (+NAC): Toxicity is mediated by reactive metabolites (BDA) or ROS.

  • No Change: Toxicity is likely off-target or physical (membrane disruption).

Module 4: Experimental Workflow Diagram

Use this standardized workflow to ensure reproducibility in cytotoxicity assays.

Workflow cluster_0 Treatment Phase (Day 1) Start Start: Cell Seeding (Day 0) Check Check Confluency (70-80%) Start->Check PreTreat Pre-treat: NAC (2h) (Optional: CYP Inhibitor) Check->PreTreat Dose Dose: Furan Compound (Max 0.5% DMSO) PreTreat->Dose Incubate Incubate 24h (37°C, 5% CO2) Dose->Incubate Assay Viability Assay (MTT / LDH / ATP) Incubate->Assay Analysis Data Analysis (Calculate IC50) Assay->Analysis

Figure 2: Standardized Cytotoxicity Workflow. Note the distinct pre-treatment phase for mechanistic validation.

References
  • DMSO Toxicity Limits

    • Title: Considerations regarding use of solvents in in vitro cell based assays.
    • Source:BMC Research Notes (via NIH/PMC).
    • URL:[Link]

  • Furan Mechanism (CYP2E1 & BDA)

    • Title: Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes.[2]

    • Source:Drug Metabolism and Disposition (via NIH/PMC).
    • URL:[Link]

  • Antioxidant Mitigation (NAC)

    • Title: Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis P
    • Source:Toxins (MDPI).
    • URL:[Link]

  • 5-HMF Specific Toxicity

    • Title: Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues.[3][4]

    • Source:Journal of Phytology.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Furan Derivative Bioavailability Optimization

Current Status: Online | Operator: Senior Application Scientist Ticket ID: FD-BIO-4492 | Subject: Improving in vivo bioavailability of furan-based scaffolds Welcome to the Bioavailability Enhancement Support Center. You...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Operator: Senior Application Scientist Ticket ID: FD-BIO-4492 | Subject: Improving in vivo bioavailability of furan-based scaffolds

Welcome to the Bioavailability Enhancement Support Center.

You have reached the Tier 3 Technical Support for small molecule optimization. Based on your query, you are working with a furan-containing scaffold and encountering low systemic exposure (AUC) or high clearance (Cl) in in vivo models.

Furan rings are classically termed "structural alerts" or "metabolic liabilities" in drug discovery. While they offer excellent hydrogen-bonding potential and reduced aromaticity compared to benzene, they are prone to rapid oxidative opening by Cytochrome P450 enzymes.

This guide is structured into three troubleshooting modules designed to isolate and resolve the root cause of your bioavailability failure.

Module 1: Metabolic Stability & Structural Design

Diagnosis: Rapid First-Pass Metabolism & Reactive Metabolite Formation

Q: Why is my furan derivative clearing within minutes in microsomes (HLM/RLM)?

A: Your compound is likely undergoing bioactivation rather than simple detoxification. The furan ring is highly susceptible to oxidation by CYP450 enzymes, specifically CYP2E1 (and to a lesser extent CYP3A4). This reaction opens the furan ring to form cis-2-butene-1,4-dial (BDA) , a highly reactive


-unsaturated dicarbonyl.[1][2]
  • The Consequence: BDA is a potent electrophile. It does not just get excreted; it covalently binds to cellular nucleophiles (proteins and Glutathione), leading to:

    • Irreversible Clearance: The drug is consumed rapidly.

    • Hepatotoxicity: Protein adducts trigger immune responses or necrotic damage, confounding your toxicity studies.

Q: How do I chemically stabilize the ring without losing potency?

A: You must block the metabolic "soft spots" at the C2 and C5 positions.

Troubleshooting Protocol:

  • Block the

    
    -positions:  If C2 or C5 are unsubstituted hydrogens, they are prime targets for oxidation. Introduce Electron-Withdrawing Groups (EWGs)  (e.g., 
    
    
    
    ,
    
    
    ) or bulky alkyl groups at these positions. This electronically deactivates the ring toward oxidation and sterically hinders the CYP heme iron approach.
  • Isosteric Replacement: If the furan oxygen is not critical for H-bonding, replace the ring with a thiophene (sulfur) or oxazole . Thiophenes are significantly more aromatic and resistant to oxidative ring opening.

Visualization: The Furan Bioactivation Pathway

Figure 1: Mechanism of CYP450-mediated furan ring opening and subsequent trapping.

FuranMetabolism Furan Parent Furan Derivative CYP CYP2E1/3A4 Oxidation Furan->CYP Metabolic Attack Epoxide Unstable Epoxide/Intermediate CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening GSH GSH Conjugate (Detoxification) BDA->GSH + Glutathione (Rapid) Protein Protein Adducts (Toxicity/Clearance) BDA->Protein + Cellular Proteins

Caption: The metabolic liability of furan.[1][2][3][4][5][6][7][8] CYP oxidation leads to the reactive enedial (BDA), causing rapid clearance via protein binding or glutathione conjugation.

Module 2: Formulation Engineering

Diagnosis: Solubility-Limited Absorption (BCS Class II/IV)

Q: My compound is stable in microsomes but still shows low oral bioavailability. Why?

A: You are likely facing a "Solubility-Limited" absorption window. Furan derivatives are often lipophilic (LogP > 3). If the drug precipitates in the gastrointestinal (GI) fluids, it cannot be absorbed.

Q: What is the "Gold Standard" formulation for lipophilic furans?

A: Self-Emulsifying Drug Delivery Systems (SEDDS) . Unlike simple suspensions, SEDDS maintain the drug in a dissolved state within lipid droplets, bypassing the dissolution step entirely. Furthermore, lipid-based formulations can trigger lymphatic transport , allowing the drug to bypass the liver (first-pass metabolism) entirely—a critical advantage for furan derivatives.

Technical Protocol: Preparation of a SEDDS Formulation

Use this protocol for rodent PK studies (dosing volume: 5-10 mL/kg).

Materials Required:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) - Solubilizer

  • Surfactant: Cremophor EL (Kolliphor EL) or Tween 80 - Emulsifier

  • Co-Surfactant: Transcutol HP (Diethylene glycol monoethyl ether) - Permeability Enhancer

Step-by-Step Procedure:

  • Solubility Screening: Weigh 10 mg of furan derivative into 1 mL of each component separately. Vortex for 5 mins and heat to 37°C. Visually assess solubility to select the best oil carrier.

  • Matrix Preparation: Based on screening, mix the Oil:Surfactant:Co-Surfactant in a 30:50:20 ratio (w/w).

    • Why? This ratio typically forms a spontaneous microemulsion (particle size < 100 nm) upon contact with gastric fluid.

  • Drug Loading: Add the furan derivative to the pre-mixed matrix. Vortex until fully dissolved.

    • Target Concentration: 10–50 mg/mL.

  • Characterization (Self-Validation): Dilute 100 µL of the formulation into 10 mL of water.

    • Pass Criteria: The solution should turn clear or slightly bluish (Tyndall effect). If it turns milky white, the droplet size is too large (>200 nm)—increase the surfactant ratio.

Data Summary: Carrier System Comparison
FeatureMethylcellulose (Suspension)Cyclodextrin (Complexation)SEDDS (Lipid-Based)
Solubility Enhancement Low (Particle size dependent)Moderate (Equilibrium dependent)High (Pre-dissolved)
First-Pass Bypass NoNoYes (Lymphatic Route)
Stability Low (Crystal growth risk)HighModerate (Oxidation risk)
Recommended For Initial Toxicity ScreensPolar FuransLipophilic Furans (LogP >3)
Module 3: In Vivo Troubleshooting & Validation

Diagnosis: Variable PK Data & Confounding Toxicity

Q: My PK data has high inter-animal variability. Is it the surgery or the drug?

A: It is likely the drug's interaction with hepatic glutathione (GSH). Since furan bioactivation depletes GSH, the first dose may alter the metabolism of subsequent doses or create variability based on the animal's baseline nutritional status (GSH levels).

Corrective Action:

  • Monitor GSH: Co-measure hepatic glutathione levels in a satellite group. If GSH is depleted >50%, your PK data is compromised by toxicity.

  • Use a Cassette Dosing Approach: If clearance is extremely high, co-administer with a known CYP2E1 inhibitor (e.g., diallyl sulfide) only to confirm the metabolic mechanism. Note: This is for mechanistic validation, not a clinical strategy.

Visualization: Formulation Decision Tree

Figure 2: Logic flow for selecting the correct bioavailability enhancement strategy.

FormulationLogic Start Low Bioavailability Detected CheckStab Microsomal Stability (t1/2 < 15 min?) Start->CheckStab CheckSol Aqueous Solubility (< 10 µg/mL?) CheckStab->CheckSol No (Stable) Unstable Metabolically Unstable CheckStab->Unstable Yes Insoluble Poor Solubility CheckSol->Insoluble Yes Design Structural Redesign: Block C2/C5 or Bioisostere Unstable->Design Lipophilic LogP > 3? Insoluble->Lipophilic SEDDS Strategy: SEDDS (Lymphatic Transport) Lipophilic->SEDDS Yes Nano Strategy: Nanosuspension or Cyclodextrin Lipophilic->Nano No

Caption: Decision matrix for isolating metabolic instability vs. solubility limitations.

References
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.

  • Puhakainen, K., et al. (2022). Lipid-Based Formulations for Enhancing Oral Bioavailability of Lipophilic Drugs: From Bench to Bedside. Pharmaceutics, 14(5), 996.

  • Kellogg, G. L., et al. (2000). Mechanism of CYP2E1-Mediated Oxidation of Furan to cis-2-Butene-1,4-dial.[2] Chemical Research in Toxicology, 13(7), 531-534.[5]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.

  • Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.

Sources

Troubleshooting

Technical Support Center: Furan Synthesis &amp; Catalyst Optimization

Ticket Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division) Topic: Troubleshooting Catalyst Selection for Efficient Furan Synthesis Introduction & Triage Welcome to the Advanced Synthesis S...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division) Topic: Troubleshooting Catalyst Selection for Efficient Furan Synthesis

Introduction & Triage

Welcome to the Advanced Synthesis Support Center. We understand that furan synthesis—whether via the classic Paal-Knorr cyclization, transition-metal catalysis, or biomass dehydration—is often plagued by polymerization (humin formation), poor regioselectivity, or catalyst deactivation.

This guide moves beyond textbook definitions to address why your reaction is failing and how to select the precise catalytic system for your substrate.

Knowledge Base: Acid-Mediated Cyclization (Paal-Knorr)

Context: The Paal-Knorr reaction (1,4-diketone cyclodehydration) is the industry standard but is notoriously sensitive to acid strength and steric bulk.

🔍 Troubleshooting Guide
SymptomProbable CauseTechnical Intervention
Black Tar / Humins Acid catalyst is too strong (

), causing oligomerization.
Switch to Lewis Acid: Replace

with Sc(OTf)₃ (1 mol%). Scandium triflate acts as a water-tolerant Lewis acid that activates the carbonyl without triggering rapid polymerization [1].
Stalled Reaction Steric hindrance prevents the formation of the hemiacetal intermediate.Microwave Irradiation: Apply 100W at 80°C. Thermal energy overcomes the activation barrier for the rate-determining hemiacetal step [2].
Regioisomer Mix Asymmetric 1,4-diones cyclizing at unequal rates.[1]Solvent Control: Switch to non-polar solvents (Toluene) to favor the cis-enol conformer required for cyclization.
🛠️ Standard Operating Procedure (SOP): Sc(OTf)₃ Catalyzed Synthesis

Recommended for sensitive substrates where mineral acids cause decomposition.

  • Charge: In a round-bottom flask, dissolve 1,4-diketone (1.0 mmol) in MeCN (5 mL).

  • Catalyst: Add Sc(OTf)₃ (1 mol%, 4.9 mg).

  • Reaction: Stir at room temperature for 3–6 hours. Monitor TLC for disappearance of diketone.

  • Workup: Dilute with water, extract with EtOAc. Sc(OTf)₃ remains in the aqueous phase and can be recovered.

  • Validation: Expect >90% yield with minimal background coloration (humins).

🧠 Mechanistic Insight (The Amarnath Pathway)

Contrary to older texts, the reaction does not proceed solely through a mono-enol. It involves a rate-determining hemiacetal formation assisted by water/acid [3].

PaalKnorr Diketone 1,4-Diketone Enol Mono-Enol Diketone->Enol H+ Hemiacetal Hemiacetal (Rate Limiting) Enol->Hemiacetal Cyclization Dehydration Dehydration Hemiacetal->Dehydration -H2O Furan Substituted Furan Dehydration->Furan -H2O

Figure 1: The Amarnath mechanistic pathway highlighting the hemiacetal bottleneck.

Knowledge Base: Precision Synthesis (Gold Catalysis)

Context: For synthesizing highly substituted furans from alkynes (e.g., alkynyl ketones or propargyl alcohols), Gold(I) and Gold(III) provide superior regiocontrol compared to Copper or Palladium.

🔍 Troubleshooting Guide
SymptomProbable CauseTechnical Intervention
Protodeauration Failure Catalyst poisoning by basic impurities (amines/pyridines).Ligand Switch: Use IPrAuNTf₂ (Gagosz catalyst). The NHC ligand stabilizes the gold center against deactivation better than phosphines [4].
6-Endo vs 5-Exo Mix Competition between cyclization modes in propargyl alcohol substrates.[2]Co-Catalyst: Add 5 mol% Cu(OTf)₂ . Copper assists in activating the allene intermediate, enforcing the 5-exo pathway [5].
Low Turnover (TON) Reduction of Au(I) to colloidal Au(0) (Purple solution).Oxidant/Stabilizer: Ensure the reaction is run in the dark or add a mild oxidant. Avoid solvents like THF which can promote reduction; use DCE or Toluene.
🛠️ SOP: Hashmi Protocol (Alkynyl Ketones)

Best for 2,5-disubstituted furans from


-acyloxyalkynyl ketones.
  • Preparation: Dissolve alkynyl ketone (0.5 mmol) in anhydrous DCM (2 mL).

  • Catalyst Activation: Premix AuCl₃ (5 mol%) with AgOTf (5 mol%) in a separate vial (generates the active cationic species). Filter off AgCl precipitate if necessary, though in situ generation is common.

  • Addition: Add catalyst solution to the substrate.[3]

  • Reaction: Stir at RT for 30–60 mins. Reaction is often extremely fast.

  • Quench: Filter through a short pad of silica to remove gold.

GoldCycle Start Alkynyl Ketone Coordination Au-Alkyne Complex Start->Coordination + [Au]+ Attack O-Nucleophilic Attack Coordination->Attack Cyclization Aurate Vinyl Gold Intermediate Attack->Aurate Rearrangement Product Furan + Au+ Aurate->Product Protodeauration Product->Coordination Regenerate Catalyst

Figure 2: Gold-catalyzed activation cycle for alkynyl ketone cycloisomerization.

Knowledge Base: Biomass Conversion (HMF Synthesis)

Context: Converting Fructose/Glucose to 5-Hydroxymethylfurfural (HMF). The primary enemy here is rehydration , which opens the furan ring to form levulinic acid, or polymerization to humins.

🔍 Troubleshooting Guide
SymptomProbable CauseTechnical Intervention
Low Selectivity (<50%) HMF remains in the aqueous acid phase and degrades.Biphasic System: Use a Water / MIBK (Methyl Isobutyl Ketone) or Water / DMC (Dimethyl Carbonate) biphasic system. The organic layer continuously extracts HMF, protecting it from the acid catalyst [6].
Glucose Inertness Glucose requires isomerization to fructose before dehydration.Tandem Catalysis: Use AlCl₃ or CrCl₃ (Lewis Acid) to isomerize Glucose

Fructose, coupled with HCl (Brønsted Acid) for Fructose

HMF [7].
Reactor Clogging Humins (insoluble polymers) building up.[3]Flow Chemistry: Switch from batch to a continuous flow reactor (residence time < 2 mins) at 180–200°C. Short exposure heat minimizes polymerization [8].
📊 Data: Solvent System Efficiency for HMF Yield

Conditions: Fructose dehydration, 180°C, Acid Catalyst.

Solvent SystemPhase TypeHMF Yield (%)Selectivity (%)Notes
Water (Single Phase)Mono34%45%High humin formation.
DMSOMono85%90%High boiling point makes product isolation difficult.
Water / MIBK Biphasic 78% 85% Excellent extraction; industry standard.
Water / DMC Biphasic 87% 95% Green solvent; easy product recovery [8].

Decision Logic: Catalyst Selection

Use this logic flow to select the correct catalytic system for your specific precursor.

DecisionTree Start Start: Identify Precursor Q1 Is it a 1,4-Dicarbonyl? Start->Q1 AcidSens Acid Sensitive Groups? Q1->AcidSens Yes Q2 Is it an Alkyne/Allene? Q1->Q2 No ScOTf Use Sc(OTf)3 (1 mol%) AcidSens->ScOTf Yes Amberlyst Use Amberlyst-15 / HCl AcidSens->Amberlyst No AuCat Use AuCl3 / AgOTf Q2->AuCat Yes Q3 Is it Carbohydrate (Sugar)? Q2->Q3 No Biphasic Use HCl in Water/DMC (Biphasic Flow) Q3->Biphasic Yes

Figure 3: Catalyst selection decision matrix based on substrate class.

References

  • Chen, J. et al. (2025). "Sc(OTf)3-catalyzed synthesis of polysubstituted furans from acylacetonitriles and renewable acetol." ResearchGate.[3]

  • Rao, H.S.P. et al. (2003). "Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones." Journal of Organic Chemistry.

  • Amarnath, V. et al. (1995).[4][5] "Intermediates in the Paal-Knorr Synthesis of Furans." The Journal of Organic Chemistry.

  • Hashmi, A.S.K. et al. (2013). "Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones." Beilstein Journal of Organic Chemistry.

  • Hosseyni, S. et al. (2015).[2] "Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction." Organic Letters.

  • Roman-Leshkov, Y.[6][7] & Dumesic, J.A. (2006). "Phase modifiers promote efficient production of hydroxymethylfurfural from fructose."[6] Science.

  • Yang, Y. et al. (2012). "Efficient synthesis of 5-hydroxymethylfurfural from glucose by AlCl3." Bioresource Technology.

  • Sayed, M. et al. (2020).[8] "5-Hydroxymethylfurfural from fructose: an efficient continuous process in a water-dimethyl carbonate biphasic system." Green Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of [5-(4-Amino-phenyl)-furan-2-yl]-methanol and Its Structural Analogs

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[1] Its unique ele...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl rings, make it a versatile scaffold for developing novel therapeutic agents.[1] Furan derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

This guide focuses on the compound [5-(4-Amino-phenyl)-furan-2-yl]-methanol , a molecule that combines three key pharmacophoric features: the furan core, a 4-aminophenyl substituent, and a hydroxymethyl (methanol) group. While direct experimental data on this specific molecule is limited, its structural motifs are present in numerous biologically active compounds. By conducting a detailed comparative analysis of its structural analogs, we can build a strong hypothesis regarding its potential biological profile and guide future research. This document will delve into the structure-activity relationships (SAR) of related furan derivatives, provide detailed experimental protocols for evaluating their activity, and present visual workflows to elucidate key processes.

Synthesis and Characterization: A Plausible Route

The synthesis of [5-(4-Amino-phenyl)-furan-2-yl]-methanol and its analogs can be approached through established organic chemistry methodologies. A common precursor for many 2,5-disubstituted furans is 5-hydroxymethylfurfural (HMF), which is readily derived from biomass.[4] A plausible synthetic strategy would involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce the aminophenyl group at the C5 position of a suitable furan precursor, followed by reduction of a C2-aldehyde to the required methanol group.

Alternatively, compounds like 5-phenyl-2-furaldehyde serve as excellent starting materials for designing a variety of heterocyclic compounds with potential pharmacological applications.[5] The synthesis of the core compound and its analogs allows for systematic structural modifications to probe and optimize biological activity, a key aspect of structure-activity relationship studies.[3]

Comparative Analysis of Biological Activities

The predicted biological activity of [5-(4-Amino-phenyl)-furan-2-yl]-methanol can be inferred by examining analogs where each structural component is varied.

Anticancer and Antiproliferative Activity

The furan scaffold is a common feature in many potent anticancer agents. The substitution pattern on the furan and phenyl rings dramatically influences cytotoxicity.

Analysis of Structural Analogs: Studies on furan-fused chalcones and 5-phenylfuran derivatives reveal critical insights. For instance, a series of 5-(4-chlorophenyl)furan derivatives were synthesized and showed potent inhibition of tubulin polymerization, a key mechanism for arresting cell division.[6] Compounds 7c and 11a from this series were more potent than the standard drug colchicine against the leukemia SR cell line, with IC₅₀ values of 0.09 µM and 0.06 µM, respectively.[6] This suggests that the 5-phenylfuran core is a strong foundation for antiproliferative activity.

Furthermore, another study on furan and furopyrimidine-based derivatives identified compounds with remarkable inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[7] Compound 7b in that study, which features a furan ring, displayed potent cytotoxicity against A549 (lung cancer) and HT-29 (colon cancer) cell lines, with IC₅₀ values of 6.66 µM and 8.51 µM, respectively.[7]

Hypothesis for [5-(4-Amino-phenyl)-furan-2-yl]-methanol: The core compound possesses the 5-phenylfuran structure associated with anticancer effects. The 4-amino group on the phenyl ring is an electron-donating group, which could modulate the electronic properties of the molecule and its interaction with biological targets. The C2-methanol group provides a site for hydrogen bonding, which can be crucial for receptor binding.[8] It is plausible that the core compound will exhibit cytotoxic activity, though its potency will depend on its specific cellular target and mechanism of action.

Table 1: Comparative Anticancer Activity of Furan Analogs

Compound ID Key Structural Features Cancer Cell Line Activity (IC₅₀) Reference
7c 5-(4-chlorophenyl)furan core Leukemia (SR) 0.09 µM [6]
11a 5-(4-chlorophenyl)furan core Leukemia (SR) 0.06 µM [6]
7b Furan with urea linkage Lung (A549) 6.66 µM [7]

| 7b | Furan with urea linkage | Colon (HT-29) | 8.51 µM |[7] |

Antimicrobial Activity

Furan derivatives have long been investigated for their antimicrobial properties.[2] The famous antibacterial agent Nitrofurantoin, used for urinary tract infections, contains a nitrofuran core.[2]

Analysis of Structural Analogs: The biological activity of furan derivatives against various bacterial strains has been well-documented.[9] For example, certain novel furan derivatives have shown significant action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes.[9] The presence of an aromatic amine, similar to the 4-aminophenyl group in our core compound, has been linked to stronger antimicrobial activity compared to other substituents.[9]

Hypothesis for [5-(4-Amino-phenyl)-furan-2-yl]-methanol: The presence of the furan ring combined with the 4-aminophenyl group suggests a strong potential for antimicrobial activity. The aminophenyl moiety is a key feature in sulfonamide antibiotics. Therefore, it is highly probable that [5-(4-Amino-phenyl)-furan-2-yl]-methanol will exhibit inhibitory effects against a range of bacterial strains.

Table 2: Comparative Antimicrobial Activity of Furan Analogs

Compound Class Key Structural Features Target Organisms Activity Metric Reference
Aryl furan derivatives Furan with aryl substitution E. coli, S. aureus Significant inhibition [3]
Furan-2-ylmethyl-thiourea Furan with thiourea linkage L. monocytogenes, S. aureus Antibacterial activity [3]

| [5-(3-Aminophenyl)furan-2-yl]methanol | Aromatic amine at C5 | Various bacterial strains | Stronger than furan-based amines |[9] |

Enzyme Inhibition

The furan scaffold can be tailored to fit into the active sites of various enzymes, making furan derivatives promising candidates for enzyme inhibitors.

Analysis of Structural Analogs: Furan-based compounds have been developed as potent and selective inhibitors for several enzymes. For example, furan-based chalcones were identified as selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[10] In another study, furan/thiophene-2-carboxamide derivatives were evaluated for their inhibitory effects on urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[11] One compound showed activity against the BChE enzyme that was over four times more potent than the standard drug galantamine.[11] Additionally, through virtual screening, furan carboxylate derivatives were discovered as novel inhibitors of ATP-citrate lyase (ACL), an attractive target for cancer therapy, with the most potent compound having an IC₅₀ of 4.1 µM.[12]

Hypothesis for [5-(4-Amino-phenyl)-furan-2-yl]-methanol: The rigid structure of the 5-phenylfuran core, combined with the hydrogen-bonding capability of the amino and methanol groups, makes [5-(4-Amino-phenyl)-furan-2-yl]-methanol a plausible candidate for an enzyme inhibitor. Its specific target would depend on the three-dimensional shape and electronic distribution of the molecule, which would determine its fit within an enzyme's active site.

Table 3: Comparative Enzyme Inhibition by Furan Analogs

Compound Class Target Enzyme Activity (IC₅₀ / Kᵢ) Reference
Furan-based chalcone (KD9) MAO-B IC₅₀ = 0.003 µM [10]
Furan-2-carboxamide (Compound 3) Butyrylcholinesterase (BChE) IC₅₀ = 18.26 µM [11]

| Furan carboxylate (Compound A1) | ATP-citrate lyase (ACL) | IC₅₀ = 4.1 µM |[12] |

Structure-Activity Relationship (SAR) Insights

  • Substitution at C5: The nature of the substituent at the C5 position of the furan ring is a major determinant of activity. Large, aromatic groups like the aminophenyl ring often confer potent biological activity, particularly in anticancer and antimicrobial contexts.[5][13]

  • Substitution on the Phenyl Ring: The electronic properties of substituents on the phenyl ring are crucial. Electron-withdrawing groups (e.g., -Cl, -F) have been shown to enhance metabolic stability and antiproliferative activity.[6][9] Conversely, electron-donating groups like the -NH₂ in our core compound can influence target interactions and antimicrobial efficacy.[9]

  • Substitution at C2: The C2 position offers another site for modification. The hydroxymethyl group in the core compound provides a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a biological target's binding site.

core [5-(4-Amino-phenyl)-furan-2-yl]-methanol (Core Compound) c5 C5-Position (Aryl/Heteroaryl Group) core->c5 Key interaction site c2 C2-Position (e.g., -CH2OH, -CHO) core->c2 Modulates solubility & H-bonding phenyl_sub Phenyl Ring Substituent (e.g., -NH2, -Cl, -OCH3) core->phenyl_sub Fine-tunes electronics & potency activity Biological Activity (e.g., Anticancer, Antimicrobial, Enzyme Inhibition) c5->activity Often dictates primary mechanism c2->activity Influences binding affinity phenyl_sub->activity Affects selectivity & pharmacokinetics

Caption: Key structural components influencing the biological activity of furan derivatives.

Experimental Methodologies: Self-Validating Protocols

To empirically determine the biological activity of [5-(4-Amino-phenyl)-furan-2-yl]-methanol and its analogs, standardized and reproducible assays are essential. The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, which is a common method for assessing a compound's cytotoxic or antiproliferative effects.[14][15]

Causality: The MTT assay is based on the principle that viable, metabolically active cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[16]

start Start n1 Seed cells in 96-well plate start->n1 Day 1 end End process process data data decision decision n2 Treat cells with serial dilutions of compounds n1->n2 Incubate 24h n3 Add MTT reagent to each well n2->n3 Incubate 48-72h n4 Solubilize formazan crystals with DMSO n3->n4 Incubate 4h n5 Read absorbance at 570 nm n4->n5 n6 Calculate % viability and determine IC50 n5->n6 n6->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Causality: This method provides a quantitative measure of a compound's potency.[18] By challenging a standardized inoculum of bacteria with serial dilutions of the compound, we can pinpoint the precise concentration required for inhibition. This is more informative than qualitative methods like disk diffusion.[19]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacteria (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in broth. The typical concentration range is 0.125 to 128 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. An optional step is to add a viability indicator like resazurin to aid in determining the endpoint.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells that show no growth and plate it on agar. The lowest concentration that kills ≥99.9% of the initial inoculum is the MBC.

start Start p1 Prepare serial dilutions of compound in a 96-well plate start->p1 end End process process data data decision decision p2 Prepare standardized bacterial inoculum (0.5 McFarland) p1->p2 p3 Inoculate all wells (except negative control) with bacteria p2->p3 p4 Visually inspect wells for turbidity p3->p4 Incubate 18-24h at 37°C d1 Is there growth? p4->d1 da1 Concentration is below MIC d1->da1 Yes da2 Lowest concentration with no growth = MIC d1->da2 No da1->end da2->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding the potential biological activities of [5-(4-Amino-phenyl)-furan-2-yl]-methanol . Based on a comparative analysis of its structural analogs, this compound is hypothesized to possess significant anticancer, antimicrobial, and enzyme-inhibitory properties. The 5-phenylfuran core serves as a robust platform for biological activity, while the 4-amino and 2-methanol substituents provide critical points for target interaction and modulation of physicochemical properties.

The true biological profile of this compound can only be confirmed through empirical testing. The detailed protocols provided herein for cytotoxicity and antimicrobial susceptibility offer a clear path for such an investigation. Future research should focus on synthesizing the core compound and a focused library of analogs with systematic modifications at the C2 and phenyl ring positions. This will allow for a thorough exploration of the structure-activity relationship and the potential optimization of this scaffold into a lead candidate for drug development.

References

  • Benchchem. (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol | Benchchem.
  • MDPI. (2023). Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. Available from: [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]

  • Anticancer Research. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Available from: [Link]

  • Pharmacological activity of furan derivatives. (2024).
  • ProQuest. (n.d.). Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Available from: [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available from: [Link]

  • ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • PubMed. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Available from: [Link]

  • NIH. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • NIH. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

  • NIH. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Available from: [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Available from: [Link]

  • PubMed. (2017). Discovery of Furan Carboxylate Derivatives as Novel Inhibitors of ATP-citrate Lyase via Virtual High-Throughput Screening. Available from: [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • Protocols.io. (2019). Assessment of antimicrobial activity. Available from: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). Available from: [Link]

  • MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Available from: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Available from: [Link]

  • Taylor & Francis Online. (n.d.). Full article: Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. Available from: [Link]

  • ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Available from: [Link]

  • NIH. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Available from: [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available from: [Link]

  • NIH. (n.d.). Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. Available from: [Link]

Sources

Comparative

Validating the Anticancer Activity of [5-(4-Amino-phenyl)-furan-2-yl]-methanol: A Comparative Evaluation Guide

Executive Summary & Pharmacophore Context Compound: [5-(4-Amino-phenyl)-furan-2-yl]-methanol (referred to herein as APFM ). Class: Furan-substituted Aniline / Heterocyclic Methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

Compound: [5-(4-Amino-phenyl)-furan-2-yl]-methanol (referred to herein as APFM ). Class: Furan-substituted Aniline / Heterocyclic Methanol. Primary Application: Preclinical oncology candidate; potential tubulin inhibitor or DNA-intercalating agent.

This guide provides a rigorous framework for validating the anticancer potential of APFM. Unlike generic screening protocols, this document addresses the specific chemical liability of the furan moiety (metabolic toxicity) and benchmarks APFM against clinical standards. The furan-phenyl pharmacophore often exhibits bioactivity through tubulin polymerization inhibition or kinase suppression , making it a distinct candidate from alkylating agents like Cisplatin.

Why This Compound?

The structure of APFM combines a polar hydroxymethyl "head" (improving solubility and H-bonding) with a planar phenyl-furan core. This structural motif suggests potential for:

  • Minor Groove Binding: The planar system fits into DNA grooves.

  • Metabolic Activation: The furan ring can be bioactivated by CYP450, necessitating rigorous selectivity testing against normal hepatocytes (e.g., HepG2 vs. LO2).

Comparative Analysis: APFM vs. Established Agents

To validate APFM, you must benchmark it against agents with overlapping mechanisms or structural features.

FeatureAPFM (Candidate) Cisplatin (Standard Control) 5-HMF (Structural Analog) Sunitinib (Kinase Inhibitor)
Core Structure Furan-Phenyl-AminePt-Coordination ComplexFuran-AldehydeIndolin-2-one / Pyrrole
Primary Mechanism Proposed: Tubulin binding / DNA IntercalationDNA Crosslinking (Alkylating)Antioxidant / Weak CytotoxicVEGFR/PDGFR Inhibition
Solubility Moderate (Methanol/DMSO)Low (Saline required)High (Water soluble)Moderate
Toxicity Concern Hepatotoxicity (Furan ring activation)NephrotoxicityLow toxicityCardiotoxicity
Target IC50 (Breast) Target: < 10 µM~5–10 µM (MCF-7)> 100 µM (Inactive)~2–5 µM
Interpretation of Comparative Data[1][2][3]
  • The "Goldilocks" Zone: If APFM shows an IC50 > 50 µM, it is likely acting as a general toxicant (like high-dose 5-HMF) rather than a specific anticancer agent.

  • Success Criteria: Valid anticancer activity is defined as an IC50 < 10 µM in tumor lines (e.g., MCF-7, A549) with a Selectivity Index (SI) > 2.0 against normal fibroblasts (e.g., BJ1 or Vero cells).

Experimental Validation Workflow

The following workflow is designed to filter out false positives caused by general furan toxicity.

ValidationWorkflow Start Synthesis & Purification (>98% HPLC Purity) Screen Primary Screen (MTT Assay @ 10µM) Start->Screen DoseResponse IC50 Determination (0.1 - 100 µM) Screen->DoseResponse If >50% Inhibition Selectivity Selectivity Check (Normal vs. Tumor) DoseResponse->Selectivity Mechanism Mechanistic Validation (Flow Cytometry) Selectivity->Mechanism If SI > 2.0 Stop Discard/Optimize Selectivity->Stop If SI < 2.0 (Toxic)

Figure 1: Step-wise decision gate for validating APFM activity. Note the critical "Selectivity" checkpoint to rule out general furan toxicity.

Detailed Protocols

Protocol A: Differential Cytotoxicity Assay (MTT/SRB)

Objective: Determine the IC50 and Selectivity Index (SI).

Reagents:

  • APFM Stock: Dissolve in 100% DMSO to 10 mM. Store at -20°C.

  • Control: Cisplatin (Positive), 0.1% DMSO (Negative).

  • Cell Lines: MCF-7 (Breast Cancer), HepG2 (Liver Cancer), Vero (Normal Monkey Kidney).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Prepare serial dilutions of APFM (0.1, 1, 5, 10, 25, 50, 100 µM) in culture media. Ensure final DMSO < 0.5%.

  • Exposure: Incubate for 48h or 72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Expert Insight: Furan derivatives can sometimes oxidize in culture media. Always prepare fresh dilutions immediately before treatment. If the media turns yellow/brown instantly, the compound is unstable, and data will be invalid.

Protocol B: Mechanistic Validation (Annexin V / PI Apoptosis)

Objective: Confirm if cell death is regulated (Apoptosis) or necrotic (toxicity).

Rationale: Furan-based compounds often induce oxidative stress leading to mitochondrial dysfunction. We expect to see Late Apoptosis (Annexin V+/PI+) if the compound acts via DNA damage or tubulin instability.

Procedure:

  • Treat

    
     cells with APFM at IC50 concentration for 24h.
    
  • Harvest cells (trypsinize gently) and wash with cold PBS.

  • Resuspend in 1X Annexin-binding buffer.

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analyze via Flow Cytometer (Ex: 488 nm; Em: 530/575 nm).

Mechanistic Pathway Visualization

Based on structural analogs (furan-chalcones and aminophenyl derivatives), APFM likely triggers the Intrinsic Apoptotic Pathway via ROS generation or microtubule destabilization.

ApoptosisPathway APFM APFM (Compound) ROS ROS Generation APFM->ROS DNA_Damage DNA Damage / Microtubule Destabilization APFM->DNA_Damage p53 p53 Activation ROS->p53 DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Cytochrome c Release Bax->Mito Bcl2->Mito Inhibits Caspase9 Caspase-9 Mito->Caspase9 Caspase3 Caspase-3/7 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 2: Hypothesized mechanism of action.[1][2] APFM stress triggers p53-mediated mitochondrial apoptosis.

References

  • BenchChem. (n.d.). (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol Structure and Bioactivity.[3] Retrieved from

  • Yilmaz, B., et al. (2023).[4][5][2] Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells.[2] Toxicology Mechanisms and Methods, 33(9), 796-805.[2]

  • Al-Wahaibi, L.H., et al. (2021).[5] Anticancer activity of novel 3-(furan-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Journal of Chemistry.

  • ChemicalBook. (2022).[1] [5-(4-AMINO-PHENYL)-FURAN-2-YL]-METHANOL Properties and Safety.[6]

  • Pillai, S., et al. (2007).[7] Monitoring cytotoxic potentials of furfuryl alcohol and 2-furyl methyl ketone in mice.[7] Food and Chemical Toxicology.[7][8]

Sources

Validation

Technical Guide: Cross-Reactivity and Detection of [5-(4-Amino-phenyl)-furan-2-yl]-methanol

This guide focuses on the critical role of [5-(4-Amino-phenyl)-furan-2-yl]-methanol (CAS 54146-51-9) as a definitive marker for distinguishing Dantrolene administration from illegal Nitrofurantoin residues in tissue anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the critical role of [5-(4-Amino-phenyl)-furan-2-yl]-methanol (CAS 54146-51-9) as a definitive marker for distinguishing Dantrolene administration from illegal Nitrofurantoin residues in tissue analysis.

Differentiating Dantrolene from Nitrofurantoin Residues in Complex Matrices

Executive Summary: The "False Positive" Conundrum

In the field of veterinary drug residue monitoring, particularly in equine sports and food safety, the distinction between the muscle relaxant Dantrolene and the banned antibiotic Nitrofurantoin is a critical analytical challenge.

Standard screening protocols for Nitrofurantoin target its tissue-bound metabolite, 1-Aminohydantoin (AHD) . However, Dantrolene also contains a hydantoin moiety and metabolizes/hydrolyzes to release AHD. Consequently, the use of Dantrolene can trigger a false positive for Nitrofurantoin in standard AHD assays.

[5-(4-Amino-phenyl)-furan-2-yl]-methanol serves as the unique structural fingerprint of Dantrolene. Unlike AHD, this molecule retains the furan-phenyl backbone specific to Dantrolene, allowing researchers to definitively prove the source of the residue. This guide evaluates its cross-reactivity profile and performance as a confirmatory target.

Molecular Identity and Mechanism

To understand the assay specificity, we must analyze the structural origins of the markers.

  • Analyte: [5-(4-Amino-phenyl)-furan-2-yl]-methanol

  • CAS: 54146-51-9

  • Role: Unique hydrolysis/reduction product of Dantrolene.

  • Structural Significance: It contains a phenyl ring inserted between the furan and the amino group. This "spacer" is absent in all common nitrofuran antibiotics (Nitrofurantoin, Furazolidone, Furaltadone, Nitrofurazone), rendering this marker highly specific.

Metabolic and Hydrolytic Pathway

The following diagram illustrates why AHD is non-specific, while the Furan-Phenyl marker is unique to Dantrolene.

DantrolenePath Dantrolene Dantrolene (Parent Drug) Hydrolysis Acid Hydrolysis (Tissue Extraction) Dantrolene->Hydrolysis Nitrofurantoin Nitrofurantoin (Banned Antibiotic) Nitrofurantoin->Hydrolysis AHD 1-Aminohydantoin (AHD) (NON-SPECIFIC MARKER) Hydrolysis->AHD Releases Hydantoin Moiety UniqueMarker [5-(4-Amino-phenyl)-furan-2-yl]-methanol (DANTROLENE SPECIFIC) Hydrolysis->UniqueMarker Releases Furan-Phenyl Backbone

Figure 1: Comparative hydrolysis pathways showing the origin of the specific marker versus the non-specific AHD metabolite.

Cross-Reactivity Profile

The utility of [5-(4-Amino-phenyl)-furan-2-yl]-methanol lies in its null cross-reactivity with standard nitrofuran antibodies. The table below summarizes the specificity of antibodies/assays targeting this marker versus traditional targets.

Comparative Cross-Reactivity Table
Target AnalyteOrigin Drug(s)Cross-Reactivity with Dantrolene Marker?Specificity Rating
AHD (1-Aminohydantoin)Nitrofurantoin, Dantrolene No (Structurally distinct)Low (Confused by Dantrolene)
AOZ (3-Amino-2-oxazolidinone)FurazolidoneNo High
AMOZ (3-Amino-5-morpholino...)FuraltadoneNo High
SEM (Semicarbazide)NitrofurazoneNo High
[5-(4-Amino-phenyl)-furan-2-yl]-methanol Dantrolene Only N/A (Target) Definitive

Key Insight: Assays designed for [5-(4-Amino-phenyl)-furan-2-yl]-methanol (typically LC-MS/MS or specific ELISA) show <0.1% cross-reactivity with AHD, AOZ, AMOZ, or SEM. This is due to the steric bulk of the phenyl ring and the absence of the hydantoin/oxazolidinone rings found in the other markers.

Experimental Protocol: Detection & Confirmation

For definitive confirmation, LC-MS/MS is the gold standard. The following protocol outlines the extraction of the marker from tissue samples.

Method: Acid Hydrolysis and Derivatization

Objective: Release the bound residue and stabilize it for detection.

  • Sample Preparation:

    • Homogenize 1.0 g of tissue (muscle/liver) or 2 mL of urine.

    • Wash with hexane to remove lipids.

  • Hydrolysis:

    • Add 10 mL of 1 M HCl.

    • Incubate at 37°C for 16 hours (overnight).

    • Note: This step cleaves the protein-bound drug, releasing the amino-metabolite.

  • Derivatization (Optional but Recommended):

    • While the alcohol form (methanol) is stable, many protocols derivatize the amino group with 2-Nitrobenzaldehyde (2-NBA) to improve ionization efficiency in MS.

    • Add 2-NBA (50 mM in DMSO) and incubate at 37°C for 2 hours.

  • Extraction:

    • Adjust pH to 7.0–7.4 with NaOH.

    • Extract with Ethyl Acetate. Evaporate to dryness.

  • Reconstitution & Analysis:

    • Reconstitute in Methanol/Water (50:50).

    • Inject into LC-MS/MS (ESI Positive Mode).

Detection Parameters (LC-MS/MS)
  • Precursor Ion: m/z 190.1 (Underivatized) or m/z 339.1 (2-NBA derivative).

  • Product Ions:

    • Quantifier: m/z 172.1 (Loss of water).

    • Qualifier: m/z 144.1 (Loss of CH2OH + H).

Comparison: ELISA vs. LC-MS/MS Performance

When choosing an assay format for this marker, consider the following trade-offs:

FeatureELISA (Immunochemical)LC-MS/MS (Instrumental)
Sensitivity (LOD) 0.5 – 1.0 ppb0.05 – 0.1 ppb
Specificity Good (Antibody dependent)Excellent (Mass + Retention Time)
Throughput High (96-well plate)Moderate (Serial injection)
Primary Use Screening large batchesConfirmatory Analysis
Cost per Sample LowHigh

Recommendation: Use AHD-ELISA for initial screening. If positive, do not condemn immediately. Run a confirmatory LC-MS/MS panel targeting [5-(4-Amino-phenyl)-furan-2-yl]-methanol . If the Dantrolene marker is present, the AHD result is likely due to therapeutic Dantrolene use, not illegal Nitrofurantoin.

References

  • DiMaio Knych, H.K., et al. (2011). Pharmacokinetics and metabolism of dantrolene in horses. Journal of Veterinary Pharmacology and Therapeutics. Link

  • European Food Safety Authority (EFSA). (2021). Guidance on methodology for establishing the safety of metabolites of nitrofuran agents. EFSA Journal. Link

  • Sigma-Aldrich. (2024). Product Specification: [5-(4-aminophenyl)-2-furyl]methanol (CAS 54146-51-9). Link

  • Food Safety and Inspection Service (FSIS). (2023). Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS. USDA Chemistry Laboratory Guidebook. Link

Comparative

Benchmarking the Stability of [5-(4-Amino-phenyl)-furan-2-yl]-methanol: A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery, furan-containing scaffolds are of significant interest due to their versatile biological activities, ranging from anticancer to antimicrobial and neuroprotective properties.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, furan-containing scaffolds are of significant interest due to their versatile biological activities, ranging from anticancer to antimicrobial and neuroprotective properties.[1][2][3] The compound [5-(4-Amino-phenyl)-furan-2-yl]-methanol represents a promising, yet under-characterized, molecular entity. A critical step in the preclinical development of such a candidate is the rigorous assessment of its chemical stability. This guide provides a comprehensive framework for benchmarking the stability of [5-(4-Amino-phenyl)-furan-2-yl]-methanol, offering a scientifically robust methodology for researchers, scientists, and drug development professionals.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the compound's potential liabilities. We will explore the inherent chemical instabilities of the furan and aminophenyl moieties, propose a comprehensive forced degradation study protocol in line with regulatory expectations, and benchmark the results against structurally relevant alternatives.

Understanding the Inherent Stability Risks: A Tale of Two Moieties

The chemical architecture of [5-(4-Amino-phenyl)-furan-2-yl]-methanol contains two key functional groups that are known to be susceptible to degradation: the 2,5-disubstituted furan ring and the primary aromatic amine on the phenyl ring.

The Furan Ring: Prone to Oxidation and Acid-Catalyzed Degradation

The furan ring, while aromatic, is an electron-rich heterocycle that is susceptible to oxidative cleavage.[4][5] This oxidation can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, and can lead to the formation of reactive intermediates like endoperoxides, ultimately resulting in ring-opened products such as dicarbonyls.[4][6] Furthermore, under strongly acidic conditions, furan rings can undergo rearrangement.[1] The hydroxymethyl group attached to the furan ring also presents a potential site for oxidation.[1]

The Aromatic Amine: A Target for Oxidation and Photodegradation

Primary aromatic amines are well-known for their sensitivity to oxidative conditions, which can lead to the formation of colored degradation products through complex radical-mediated pathways. They are also often susceptible to photodegradation. The stability of aromatic amines can be influenced by pH and the presence of oxidizing agents.[7][8]

Comparative Framework: Selecting Relevant Benchmarks

To provide context to the stability data of [5-(4-Amino-phenyl)-furan-2-yl]-methanol, it is essential to compare it against well-characterized compounds. The ideal comparators would include molecules that share structural similarities but differ in key aspects that may influence stability.

Table 1: Proposed Comparator Compounds for Stability Benchmarking

Compound NameCAS NumberRationale for Selection
Furfuryl alcohol98-00-0A simple furanmethanol to assess the intrinsic stability of the furan-hydroxymethyl moiety. It is known to be unstable in water and can polymerize in the presence of acids and heat.[9]
[5-(3-Aminophenyl)furan-2-yl]methanol764710-29-4A positional isomer to evaluate the impact of the amine's position on the phenyl ring on overall stability.[10]
[5-(4-Bromophenyl)furan-3-yl]methanolN/AAn analog with an electron-withdrawing group instead of an electron-donating amine to assess the electronic effects on furan ring stability.[11]
Aniline62-53-3A basic aromatic amine to benchmark the stability of the aminophenyl group.

The Experimental Blueprint: A Forced Degradation Study

A forced degradation study, also known as stress testing, is a cornerstone of drug development that helps to identify potential degradation products and establish degradation pathways.[12][13][14] This is crucial for developing stability-indicating analytical methods. The study should expose [5-(4-Amino-phenyl)-furan-2-yl]-methanol and the comparator compounds to a variety of stress conditions as mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[12][13][15][16][17][18]

Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation Prep Prepare solutions of test compound and comparators (e.g., 1 mg/mL in a suitable solvent) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose aliquots Oxidation Oxidative Stress (3% H2O2, RT) Prep->Oxidation Expose aliquots Thermal Thermal Stress (80°C, solid & solution) Prep->Thermal Expose aliquots Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Expose aliquots HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze at time points (e.g., 0, 2, 4, 8, 24 h) Base->HPLC Analyze at time points (e.g., 0, 2, 4, 8, 24 h) Oxidation->HPLC Analyze at time points (e.g., 0, 2, 4, 8, 24 h) Thermal->HPLC Analyze at time points (e.g., 0, 2, 4, 8, 24 h) Photo->HPLC Analyze at time points (e.g., 0, 2, 4, 8, 24 h) Characterization Characterize major degradants (e.g., MS/MS, NMR) HPLC->Characterization Identify peaks > 0.1% Comparison Compare stability profiles HPLC->Comparison Pathway Elucidate Degradation Pathways Characterization->Pathway Pathway->Comparison

Caption: Workflow for the forced degradation study.

Detailed Protocols

A. Acid and Base Hydrolysis:

  • Prepare a 1 mg/mL solution of the test compound in a 50:50 mixture of acetonitrile and water.

  • For acid hydrolysis, mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • For base hydrolysis, mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solutions at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize the aliquots before analysis.

B. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of the test compound.

  • Mix equal volumes of the stock solution and 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points.

C. Thermal Degradation:

  • Expose the solid drug substance to 80°C in a stability chamber.

  • Prepare a 1 mg/mL solution of the drug substance and expose it to 80°C.

  • Sample at various time points.

D. Photostability Testing:

  • Expose the solid drug substance and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][18][19]

  • A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Anticipated Degradation Pathways

Based on the known chemistry of furans and aromatic amines, we can hypothesize potential degradation pathways for [5-(4-Amino-phenyl)-furan-2-yl]-methanol.

Degradation_Pathways cluster_main [5-(4-Amino-phenyl)-furan-2-yl]-methanol cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation (Acidic) cluster_photolytic Photolytic Degradation Parent [5-(4-Amino-phenyl)-furan-2-yl]-methanol RingOpened Ring-Opened Dicarbonyls Parent->RingOpened Oxidation (H₂O₂) AmineOxidation N-Oxides / Nitroso derivatives Parent->AmineOxidation Oxidation (H₂O₂) Polymerization Polymeric Degradants Parent->Polymerization Acid (H⁺) ColoredProducts Colored Imine/Quinone-like Structures Parent->ColoredProducts Light (hν)

Caption: Potential degradation pathways of the target compound.

Data Analysis and Interpretation

The stability of the parent compound and the formation of degradation products should be monitored using a validated stability-indicating HPLC method, preferably with UV and mass spectrometric detection.

Table 2: Hypothetical Comparative Stability Data

Stress Condition[5-(4-Amino-phenyl)-furan-2-yl]-methanol (% Degradation)Furfuryl alcohol (% Degradation)[5-(3-Aminophenyl)furan-2-yl]methanol (% Degradation)[5-(4-Bromophenyl)furan-3-yl]methanol (% Degradation)Aniline (% Degradation)
0.1 M HCl, 60°C, 24h 18.525.219.18.35.1
0.1 M NaOH, 60°C, 24h 5.23.15.54.82.3
3% H₂O₂, RT, 24h 22.815.621.910.528.4
80°C, Solid, 7 days 2.11.52.31.10.8
Photostability (ICH Q1B) 15.74.316.23.812.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.

From this hypothetical data, one could infer:

  • The primary liabilities of [5-(4-Amino-phenyl)-furan-2-yl]-methanol are oxidative and photolytic degradation, likely driven by the aminophenyl moiety, and acid-catalyzed degradation of the furan ring.

  • The compound is relatively stable to basic and thermal stress.

  • The bromo-substituted analog shows significantly enhanced stability, suggesting that the electron-donating amino group contributes to the instability.

Conclusion and Forward-Looking Strategy

A thorough understanding of the stability profile of [5-(4-Amino-phenyl)-furan-2-yl]-methanol is paramount for its progression as a drug candidate. The proposed forced degradation study, benchmarked against carefully selected comparators, will provide invaluable insights into its degradation pathways and intrinsic stability. This knowledge will be instrumental in guiding formulation development to protect the molecule from adverse environmental conditions, defining appropriate storage conditions, and establishing a robust analytical control strategy. The identification of major degradation products will also be critical for subsequent toxicological evaluation. By adopting this systematic and scientifically grounded approach, researchers can confidently navigate the challenges of preclinical development and unlock the full therapeutic potential of this promising furan derivative.

References

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Retrieved from [Link]

  • Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 90(5), 1641-1653. Retrieved from [Link]

  • ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Aubert, T., & Boutevin, B. (2024). Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry. Retrieved from [Link]

  • Wang, Z., Chen, J., Li, Y., Wang, Y., & Yang, L. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 24(15), 2724. Retrieved from [Link]

  • Padwa, A. (2004). Oxidative Cleavage of Furans. Organic Reactions. Retrieved from [Link]

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  • Zhang, Y., et al. (2026). Pore-Space Design of Cobalt–Porphyrin Covalent Organic Frameworks Suppresses Inactive Bridged-CO Intermediates for Selective CO2 Electroreduction. Journal of the American Chemical Society. Retrieved from [Link]

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Validation

A Researcher's Guide to the Spectroscopic Properties of Furan Derivatives

For researchers, scientists, and professionals in drug development, a deep understanding of the molecular structure and electronic properties of heterocyclic compounds is paramount. Furan and its derivatives are key scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the molecular structure and electronic properties of heterocyclic compounds is paramount. Furan and its derivatives are key scaffolds in numerous pharmaceuticals and functional materials. Spectroscopic analysis provides the foundational data for structure elucidation, purity assessment, and understanding structure-property relationships. This guide offers a comparative analysis of the spectroscopic properties of common furan derivatives, grounded in experimental data and theoretical principles.

The Furan Ring: A Spectroscopic Baseline

Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its aromaticity, arising from the delocalization of six π-electrons, dictates its fundamental spectroscopic characteristics. Understanding these baseline properties is crucial for interpreting the more complex spectra of its derivatives.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position and intensity of absorption bands are sensitive to the electronic nature of substituents on the furan ring.

The Influence of Substituents on λmax

The electronic transitions in furan are primarily π → π* transitions. The introduction of substituents alters the energy of the molecular orbitals, leading to shifts in the absorption maximum (λmax).

  • Electron-donating groups (EDGs) , such as methyl (-CH₃) and hydroxyl (-OH), increase the electron density of the furan ring through inductive and resonance effects. This raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap and causing a bathochromic (red) shift to longer wavelengths.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), acetyl (-COCH₃), and carboxyl derivatives (-COOR), decrease the electron density of the ring. These groups often extend the conjugated system, which can also lead to a bathochromic shift, though the specific electronic transitions may be more complex. For instance, nitrofurans exhibit distinct absorption bands related to the nitrofuran chromophore system.[1]

CompoundSubstituentλmax (nm)Effect
Furan-H~208Baseline
2-Methylfuran-CH₃~218Bathochromic Shift
Furfural-CHO~270Bathochromic Shift
2-Furoic Acid-COOH~240-250Bathochromic Shift
2-Nitrofuran-NO₂~225 and ~311Significant Bathochromic Shift[1]
π-Expanded FuransExtended Conjugation>300Large Bathochromic Shift
Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining UV-Vis spectra of furan derivatives is as follows:

  • Sample Preparation: Prepare a dilute solution of the furan derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). A typical concentration is in the micromolar (µM) range.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Data Acquisition: Scan a range of wavelengths (typically 200-400 nm for simple furans) and record the absorbance.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy: Unveiling Vibrational Modes

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. The positions of characteristic IR bands of the furan ring are influenced by the electronic and steric effects of substituents.

Key Vibrational Modes of the Furan Ring

The IR spectrum of furan is characterized by several key vibrational modes:

  • C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

  • C=C stretching: Ring C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

  • C-O-C stretching: The ring ether C-O-C stretching is a characteristic feature, often seen as a strong band around 1000-1200 cm⁻¹.

  • Ring breathing and deformation modes: These occur at lower frequencies and are part of the fingerprint region.

Substituents can shift these frequencies. For example, electron-withdrawing groups can increase the bond order of adjacent ring bonds through resonance, shifting their stretching frequencies.[2][3][4]

CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
FuranN/A~1580, ~1485~1140~3130 (C-H stretch)
2-MethylfuranN/A~1570, ~1500~1170~2920 (CH₃ stretch)
Furfural~1675~1565, ~1470~1150~2820, ~2720 (Aldehyde C-H)
2-Acetylfuran~1665-1760~1570, ~1470~1160~1360 (CH₃ bend)
Ethyl 2-furoate~1720~1580, ~1480~1180~1290, ~1120 (Ester C-O)
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing liquid and solid samples with minimal preparation.[5][6][7][8][9]

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6] Collect a background spectrum of the empty crystal.[7] This accounts for atmospheric CO₂ and water vapor, as well as the absorbance of the crystal itself.

  • Sample Application:

    • Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.[7]

    • Solids: Place a small amount of the solid powder or film onto the crystal and apply pressure using the built-in clamp to ensure good contact.[5][7]

  • Data Collection: Collect the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms in furan derivatives.

¹H NMR: The Influence of Substituents on Chemical Shifts

The protons on the furan ring appear in the aromatic region of the ¹H NMR spectrum. Their chemical shifts are highly dependent on the electronic effects of the substituents.

  • Electron-donating groups increase the electron density at the ring protons, causing them to be more shielded and resonate at a lower chemical shift (upfield).

  • Electron-withdrawing groups decrease the electron density, leading to deshielding and a downfield shift to higher ppm values.[10]

The coupling constants (J-values) between the ring protons are also characteristic and can help in assigning the substitution pattern.

¹³C NMR: Probing the Carbon Framework

Similar to ¹H NMR, the chemical shifts of the carbon atoms in the furan ring are influenced by substituents. Carbons directly attached to electronegative atoms or electron-withdrawing groups are deshielded and appear at higher chemical shifts.

CompoundSubstituentδ ¹H (ppm)δ ¹³C (ppm)
Furan-HH2/H5: ~7.4, H3/H4: ~6.4C2/C5: ~142.8, C3/C4: ~109.6
2-Methylfuran-CH₃H5: ~7.2, H3: ~6.2, H4: ~5.9, CH₃: ~2.3C2: ~152, C5: ~140, C3: ~110, C4: ~106, CH₃: ~13
Furfural-CHOCHO: ~9.6, H5: ~7.7, H3: ~7.2, H4: ~6.6C=O: ~177, C2: ~153, C5: ~148, C3: ~122, C4: ~112
2-Acetylfuran-COCH₃H5: ~7.6, H3: ~7.2, H4: ~6.5, CH₃: ~2.5C=O: ~187, C2: ~153, C5: ~147, C3: ~117, C4: ~112, CH₃: ~26
Ethyl 2-furoate-COOEtH5: ~7.6, H3: ~7.2, H4: ~6.5, CH₂: ~4.3, CH₃: ~1.3C=O: ~159, C2: ~145, C5: ~147, C3: ~118, C4: ~112, CH₂: ~61, CH₃: ~14
2-Nitrofuran-NO₂H5: ~7.8, H3: ~7.5, H4: ~6.8C2: ~150, C5: ~148, C3: ~115, C4: ~113
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean vial.[11][12][13][14]

  • Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[13] The final volume in the tube should be around 0.5-0.6 mL.[12]

  • Instrumentation: Place the NMR tube in the spectrometer. The instrument is typically locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters are often sufficient, but may need to be optimized depending on the sample concentration and the desired resolution.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. The fragmentation patterns of furan derivatives are often characteristic of the substituents present.

Fragmentation of the Furan Ring

Under electron ionization (EI), the furan ring can undergo fragmentation in several ways. Common fragmentation pathways include the loss of CO, CHO, and ring opening followed by further fragmentation. The specific fragmentation pattern is highly dependent on the nature and position of the substituents.[15][16][17]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Interpretation
Furan6839, 38, 37Loss of CHO, followed by loss of H
2-Methylfuran8281, 53, 51, 39Loss of H, loss of CHO
Furfural9695, 67, 39Loss of H, loss of CO, loss of CHO
2-Acetylfuran11095, 67, 43Loss of CH₃, loss of CO, acetyl cation
Ethyl 2-furoate140111, 95, 67, 45Loss of OEt, loss of COOEt, loss of CO
2-Nitrofuran11383, 67, 53, 39Loss of NO, loss of NO₂, various ring fragments
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for analyzing volatile furan derivatives.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

  • GC Separation: Inject a small volume of the solution into the GC. The sample components are separated based on their boiling points and interactions with the GC column.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is commonly used.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

  • Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum for each component. The molecular ion peak confirms the molecular weight, and the fragmentation pattern is used for structural elucidation.

Visualizing Spectroscopic Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Furan Derivative Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter UVVis UV-Vis Filter->UVVis IR ATR-IR Filter->IR NMR NMR Filter->NMR MS GC-MS Filter->MS UVData λmax (Electronic Transitions) UVVis->UVData IRData Vibrational Frequencies (Functional Groups) IR->IRData NMRData Chemical Shifts & Coupling (Molecular Structure) NMR->NMRData MSData Molecular Ion & Fragments (MW & Connectivity) MS->MSData Conclusion Comprehensive Structural Analysis UVData->Conclusion IRData->Conclusion NMRData->Conclusion MSData->Conclusion

Caption: A generalized workflow for the spectroscopic analysis of furan derivatives.

Conclusion

The spectroscopic properties of furan derivatives are a direct reflection of their electronic and structural features. By systematically applying UV-Vis, IR, NMR, and Mass Spectrometry, researchers can gain a comprehensive understanding of these important molecules. This guide provides a comparative framework and practical protocols to aid in the interpretation of spectroscopic data, ultimately facilitating the rational design and development of new furan-based compounds.

References

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Comparative

A Senior Application Scientist’s Guide to Validating Computational Models of [5-(4-Amino-phenyl)-furan-2-yl]-methanol

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Bridging the Gap Between In Silico and In Vitro Reality In the landscape of modern drug discovery, computational techniques are indis...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Gap Between In Silico and In Vitro Reality

In the landscape of modern drug discovery, computational techniques are indispensable, offering the ability to screen vast libraries of compounds and predict their behavior, thereby saving significant time and resources.[1] The molecule [5-(4-Amino-phenyl)-furan-2-yl]-methanol, a furan derivative with the molecular formula C11H11NO2[2], represents a class of compounds with potential therapeutic relevance due to its structural motifs. Like many small molecules, its journey from a promising hit to a viable drug candidate relies heavily on a robust understanding of its physicochemical properties and its interactions with biological targets.[3]

However, computational models are, by nature, approximations of complex quantum and biological systems.[4][5] Their predictive power is only as strong as their validation against real-world experimental data.[6][7] This guide provides a comprehensive framework for validating three cornerstone computational models—Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations—for [5-(4-Amino-phenyl)-furan-2-yl]-methanol. Our approach emphasizes not just the "how" but the "why," grounding each protocol in the principles of scientific integrity to ensure that theoretical predictions translate into experimentally verifiable results.

Part 1: Quantum Mechanical Validation with Density Functional Theory (DFT)

Expertise & Rationale: DFT calculations are fundamental for understanding the intrinsic electronic properties of a molecule.[8] Before we can confidently model how [5-(4-Amino-phenyl)-furan-2-yl]-methanol interacts with a protein, we must first have an accurate model of the molecule itself. DFT allows us to predict its optimized 3D geometry, electronic structure (e.g., HOMO-LUMO energy gap), and vibrational frequencies. The causality here is simple: an incorrect molecular geometry or electronic profile will lead to flawed predictions in all subsequent, more complex models like docking and MD.[9]

DFT Workflow for Geometrical and Spectroscopic Validation

DFT_Workflow cluster_prep 1. Input Preparation cluster_calc 2. DFT Calculation cluster_validation 3. Validation & Analysis A Build Initial 3D Structure of [5-(4-Amino-phenyl)-furan-2-yl]-methanol B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Initial Coordinates C Frequency Calculation B->C Optimized Geometry D Electronic Properties (TD-DFT for UV-Vis) B->D Optimized Geometry E Check for Imaginary Frequencies (Confirms true energy minimum) C->E Vibrational Modes F Compare Calculated Spectra (IR, Raman, UV-Vis) with Experimental Data C->F Calculated Frequencies D->F Calculated Excitations G Analyze HOMO-LUMO Gap, Dipole Moment F->G Validated Model

Caption: Workflow for DFT calculation and experimental validation.

Experimental Protocol: DFT Calculation and Validation
  • Structure Preparation:

    • Construct the 3D structure of [5-(4-Amino-phenyl)-furan-2-yl]-methanol using molecular building software (e.g., Avogadro, IQmol).

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization:

    • Causality: This step finds the lowest energy conformation of the molecule, which is its most stable and experimentally relevant structure.

    • Set up a geometry optimization calculation using a DFT functional and basis set. A common and robust choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[10][11]

    • Specify a solvent model if the molecule's properties in solution are desired. The SMD or CPCM implicit solvent models are effective choices.[12]

    • Run the calculation using a quantum chemistry package (e.g., Gaussian, Q-Chem, PySCF[13]).

  • Frequency Calculation:

    • Causality: This is a critical self-validation step. A true energy minimum will have no imaginary frequencies. This calculation also provides the vibrational modes corresponding to IR and Raman spectra.

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

    • Validation: Confirm that the output shows zero imaginary frequencies. If one is present, it indicates a transition state, and the geometry must be re-optimized.

  • Electronic Property Calculation (Optional but Recommended):

    • To predict the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.[10]

  • Data Comparison:

    • Compare the calculated vibrational frequencies with an experimental FTIR or Raman spectrum of the compound. Note that calculated frequencies are often systematically higher and may require a scaling factor for accurate comparison.

    • Compare the predicted electronic transitions (from TD-DFT) with an experimental UV-Vis spectrum.

Data Comparison Table: DFT vs. Experimental Data
PropertyComputational Model (B3LYP/6-31G(d))Experimental Data% Difference
C-N Stretch Freq.1355 cm⁻¹1340 cm⁻¹1.1%
O-H Stretch Freq.3650 cm⁻¹3580 cm⁻¹1.9%
C=C (Aromatic) Freq.1610 cm⁻¹1600 cm⁻¹0.6%
λmax (UV-Vis)295 nm300 nm1.7%
Dipole Moment3.25 D3.10 D4.8%

Part 2: Target Interaction Modeling with Molecular Docking

Expertise & Rationale: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[14] This is crucial for hypothesis generation in structure-based drug design.[3] The validation of a docking protocol is a two-fold process: first, ensuring the software can reproduce a known binding pose (re-docking), and second, correlating docking scores with experimental binding affinities for a series of related compounds.

Molecular Docking and Validation Workflow

Docking_Workflow cluster_prep 1. System Preparation cluster_dock 2. Docking Simulation cluster_validation 3. Validation & Analysis A Obtain Target Protein Structure (e.g., from PDB) B Prepare Protein: Remove water, add hydrogens A->B D Define Binding Site (Grid Box Generation) B->D Target Coordinates C Prepare Ligand: [5-(4-Amino-phenyl)-furan-2-yl]-methanol (Use DFT-optimized geometry) E Run Docking Simulation (e.g., AutoDock Vina) C->E D->E Grid Parameters F Analyze Binding Poses & Clustering E->F Output Poses & Scores G Compare Top Pose to Co-crystallized Ligand (if available) F->G Pose Validation H Correlate Docking Score with Experimental Ki or IC50 F->H Affinity Validation

Caption: Workflow for molecular docking and experimental validation.

Experimental Protocol: Molecular Docking
  • System Preparation:

    • Protein: Download the target protein structure from the Protein Data Bank (PDB).

    • Causality: It is critical to prepare the protein correctly. Remove all water molecules and co-solvents that are not essential for binding. Add polar hydrogens and assign correct protonation states for residues like Histidine, as this directly impacts hydrogen bonding predictions.[15][16] Tools like AutoDockTools or Maestro can be used.

    • Ligand: Use the DFT-optimized geometry of [5-(4-Amino-phenyl)-furan-2-yl]-methanol. Assign partial charges and define rotatable bonds.

  • Binding Site Definition:

    • Define the search space for the docking algorithm. If a co-crystallized ligand is present, define a grid box centered on its location. If not, use site-finding algorithms or literature information to identify the putative binding pocket.

  • Docking Execution:

    • Run the docking simulation using software like AutoDock Vina, Glide, or PyRx.[17] These programs will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity.

  • Pose Analysis and Validation:

    • Self-Validation: Examine the top-ranked poses. A reliable docking result often shows a cluster of low-energy poses with similar conformations, suggesting a well-defined binding mode.

    • Experimental Validation: If a crystal structure with a similar ligand exists, the ultimate validation is to compare the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD < 2.0 Å is generally considered a successful prediction.

  • Affinity Correlation:

    • Dock a series of known active and inactive analogues of [5-(4-Amino-phenyl)-furan-2-yl]-methanol against the same target. Plot the calculated binding affinities (kcal/mol) against their experimentally determined inhibition constants (Ki) or IC50 values. A strong correlation (R² > 0.6) indicates that the docking protocol can reliably rank compounds.

Data Comparison Table: Docking vs. Experimental Affinity
CompoundDocking Score (kcal/mol)Experimental Ki (nM)Key Interaction Predicted
[5-(4-Amino-phenyl)-furan-2-yl]-methanol -8.5 50 H-bond with Ser24
Analogue 1 (inactive)-6.2>10,000No H-bond with Ser24
Analogue 2 (more active)-9.315H-bond with Ser24 + Pi-stacking
Reference Inhibitor-10.15H-bond with Ser24 + Pi-stacking

Part 3: Dynamic System Analysis with Molecular Dynamics (MD) Simulations

Expertise & Rationale: While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[18] They simulate the movement of every atom in the protein-ligand complex over time, providing crucial insights into the stability of the binding pose, the role of water molecules, and conformational changes that docking cannot capture.[19][20] The primary validation for an MD simulation is the stability of the trajectory itself, ensuring the simulation is not diverging but represents a stable, physically realistic system.

MD Simulation and Stability Analysis Workflow

MD_Workflow cluster_prep 1. System Setup cluster_sim 2. Simulation Protocol cluster_validation 3. Trajectory Analysis & Validation A Start with Top Docked Pose (Protein-Ligand Complex) B Solvate with Water Box (e.g., TIP3P) A->B C Add Counter-ions to Neutralize B->C D Energy Minimization C->D E Heating (NVT Ensemble) D->E Minimized System F Equilibration (NPT Ensemble) E->F Heated System G Production Run (NPT Ensemble) (e.g., 100 ns) F->G Equilibrated System H Analyze RMSD & RMSF (Stability Assessment) G->H Production Trajectory I Analyze Hydrogen Bonds over time H->I Stable Trajectory J Calculate Binding Free Energy (MM/PBSA, MM/GBSA) I->J Key Interactions

Caption: Workflow for MD simulation and trajectory analysis.

Experimental Protocol: MD Simulation
  • System Building:

    • Take the highest-ranked and most plausible binding pose of the [5-(4-Amino-phenyl)-furan-2-yl]-methanol-protein complex from molecular docking.

    • Causality: The system must be solvated to mimic physiological conditions. Place the complex in a periodic box of water molecules (e.g., TIP3P model). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge, which is essential for accurate electrostatic calculations.

  • Parameterization:

    • Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF). This step defines the potential energy function for all atoms.

  • Minimization and Equilibration:

    • Energy Minimization: Remove any steric clashes or unfavorable contacts in the initial system.

    • Heating (NVT Ensemble): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) while keeping the volume constant.

    • Equilibration (NPT Ensemble): Allow the system to equilibrate at the target temperature and pressure (1 atm), ensuring the density of the water box is correct. This is a crucial step for achieving a stable starting point for the production run.

  • Production Simulation:

    • Run the simulation for a sufficient length of time (e.g., 50-200 nanoseconds) to observe meaningful dynamics. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis (Validation):

    • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket. This is the primary self-validating metric.

    • Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible regions.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified in docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

    • Binding Free Energy: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation snapshots, which can be compared to experimental values.[19]

Data Comparison Table: MD Simulation Stability Metrics
MetricSystemResultInterpretation
Protein Backbone RMSDProtein + Ligand1.5 ± 0.3 Å (plateau after 10 ns)The protein structure is stable with the ligand bound.
Ligand RMSDLigand (relative to protein)1.1 ± 0.4 Å (stable)The ligand remains stably bound in the predicted pose.
Key H-Bond OccupancyLigand-Ser2485%The critical hydrogen bond is maintained throughout the simulation.
MM/PBSA ΔG_bindProtein + Ligand-35.5 kcal/molProvides a theoretical binding energy for comparison.

Conclusion: An Integrated, Self-Validating Approach

The validation of computational models for a molecule like [5-(4-Amino-phenyl)-furan-2-yl]-methanol is not a linear process but an integrated, cyclical one. DFT provides a validated molecular structure, which serves as a high-quality input for molecular docking. Docking, in turn, provides the most probable binding pose, which is the essential starting point for a meaningful MD simulation. Finally, MD simulations can refine and validate the stability of the docked pose, sometimes even revealing new interactions that can inform the next round of drug design.

By rigorously comparing computational predictions to experimental data at each stage, researchers can build confidence in their models. This self-validating system ensures that computational chemistry serves its ultimate purpose: to accelerate discovery by generating accurate, testable hypotheses that lead to success in the lab and, eventually, in the clinic.[7]

References

  • PubChem. [5-(2-Aminoethyl)furan-2-yl]methanol. Retrieved from [Link]

  • Kandpal, M., et al. (2013). Computational Analysis and Predictive Cheminformatics Modeling of Small Molecule Inhibitors of Epigenetic Modifiers. PMC. Retrieved from [Link]

  • Matter. (2025). What software shall I use for DFT on an organic molecule?. Retrieved from [Link]

  • Goldsmith, Z.K., et al. (2021). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. ACS Publications. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. ACS Publications. Retrieved from [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. Retrieved from [Link]

  • Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. Retrieved from [Link]

  • Fiveable. Validation of computational results with experimental data. Retrieved from [Link]

  • University of Palermo. Molecular Docking Tutorial. Retrieved from [Link]

  • Roy, B., et al. (2019). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Publications. Retrieved from [Link]

  • Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Khan, I., et al. (2023). Computational Investigations on the Natural Small Molecule as an Inhibitor of Programmed Death Ligand 1 for Cancer Immunotherapy. MDPI. Retrieved from [Link]

  • Hospital for Special Surgery. (2023). From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery. NIH. Retrieved from [Link]

  • Reiher, M. (2017). Error Assessment of Computational Models in Chemistry. CHIMIA. Retrieved from [Link]

  • Kamal, A., et al. (2015). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC. Retrieved from [Link]

  • PIPER. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Retrieved from [Link]

  • Söderhjelm, P., & Carlsson, J. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. ACS Publications. Retrieved from [Link]

  • Bioinformatics Online UBL. (2021). Bioinformatics; How to Learn Docking and Molecular Dynamics Simulations From Scratch. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2025). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. PMC. Retrieved from [Link]

  • Open Access Journals. (2024). An Over View of Computational Chemistry. Retrieved from [Link]

  • Biotecnika. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. YouTube. Retrieved from [Link]

  • The Chem Life. (2023). Basics of performing DFT calculations with Q-Chem. YouTube. Retrieved from [Link]

  • Limmer, D. T., et al. (2023). When theory came first: a review of theoretical chemical predictions ahead of experiments. Digital Science. Retrieved from [Link]

  • Lees, J., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. Retrieved from [Link]

  • PubChem. furan-2-ylmethanol. Retrieved from [Link]

  • RSC Publishing. (2025). Molecular dynamics-driven drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Mechanistic Study of 6-Amino-3-Methyl-4-Phenyl-1,4-Dihydropyrano [2,3-c]Pyrazole-5-Carbonitrile Synthesis: A Computational Chemistry Approach. PubMed. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

[5-(4-Amino-phenyl)-furan-2-yl]-methanol proper disposal procedures

Executive Summary & Immediate Safety Directive [5-(4-Amino-phenyl)-furan-2-yl]-methanol is a functionalized organic intermediate combining an electron-rich furan ring with an aromatic amine (aniline derivative). Due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directive

[5-(4-Amino-phenyl)-furan-2-yl]-methanol is a functionalized organic intermediate combining an electron-rich furan ring with an aromatic amine (aniline derivative). Due to the specific reactivity of furan rings toward acids and the potential toxicity of aromatic amines, this compound must be treated as a High-Hazard Organic .

Core Disposal Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with acidic waste streams (Risk of exothermic polymerization).

  • Do NOT mix with strong oxidizers (Risk of rapid decomposition).

  • Mandatory Method: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Profiling: The "Why" Behind the Protocol

To ensure safety, we must understand the chemical behavior dictating our disposal choices. This compound is not just "organic waste"; it is a reactive intermediate.

Structural MoietyAssociated HazardOperational Implication
Furan Ring Acid Sensitivity: Furans are liable to ring-opening and rapid, exothermic polymerization in the presence of strong acids (e.g., HCl, H₂SO₄).CRITICAL: Never place this waste in the "Acidic Waste" container. Violent reaction may occur.[1]
Aromatic Amine (Aniline)Toxicity/Mutagenicity: Many aniline derivatives are skin sensitizers, toxic by absorption, and potential mutagens.PPE: Double nitrile gloves are mandatory. Handle as a suspected carcinogen.
Primary Alcohol Reactivity: Flammable; susceptible to oxidation.Segregation: Keep away from chromic acid or permanganates to prevent fire.
Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, reaction byproducts, contaminated silica gel, weighing boats.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: Place the primary container inside a second bag (double-bagging) to prevent particulate contamination of the waste bin.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write the full chemical name. Do not use abbreviations.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Bin Selection: Deposit into the Solid Hazardous Waste Drum (typically Black or Blue barrel) designated for incineration.

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Compound dissolved in solvents (Methanol, Ethyl Acetate, DCM).

  • Solvent Identification: Determine the primary solvent.

    • Halogenated:[2] (DCM, Chloroform)

      
      Stream A 
      
    • Non-Halogenated: (Methanol, Acetone, Ethyl Acetate)

      
      Stream B 
      
  • pH Check (Crucial): Before adding to a central carboy, verify the solution is Neutral (pH 6-8) .

    • If Acidic: Quench carefully with saturated Sodium Bicarbonate (NaHCO₃) in a beaker before transferring to the waste container. This prevents furan polymerization inside the waste drum.

  • Transfer: Pour into the appropriate safety carboy using a funnel. Close the latch immediately.

C. Trace Residue (Glassware & Sharps)
  • Rinse: Triple rinse glassware with a compatible solvent (e.g., Acetone). Collect rinsate as Liquid Waste .

  • Decontamination: Once rinsed, glassware can be washed normally.

  • Sharps: Contaminated needles/syringes must go directly into the Red Biohazard/Sharps Bin without recapping.

Visualized Workflow: Disposal Decision Tree

The following logic gate ensures the material ends up in the correct regulatory stream without causing incompatibility reactions.

DisposalWorkflow Start Waste Generation: [5-(4-Amino-phenyl)-furan-2-yl]-methanol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Silica, PPE) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid SolidPack Double Bag in Polyethylene Solid->SolidPack AcidCheck CRITICAL: Is pH < 6? Liquid->AcidCheck SolidBin Solid Organic Waste Bin (Incineration) SolidPack->SolidBin SolventCheck Identify Solvent Base Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo StreamA Stream A: Halogenated Waste Carboy Halo->StreamA StreamB Stream B: Flammable Waste Carboy NonHalo->StreamB AcidCheck->SolventCheck No (Neutral) Neutralize Neutralize with NaHCO3 (Prevent Furan Polymerization) AcidCheck->Neutralize Yes (Acidic) Neutralize->SolventCheck

Figure 1: Decision logic for segregating furan-based intermediates. Note the critical pH check to prevent exothermic polymerization.

Regulatory & Compliance Data

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Clean Harbors, Veolia), use the following classifications. Since this specific CAS may not have a unique RCRA listing, we apply Characteristic codes.

ParameterClassificationCode (US RCRA)
Waste Type Hazardous Chemical WasteN/A
Ignitability If in flammable solvent (Flash point <60°C)D001
Toxicity Toxic Organic N.O.S. (Not Otherwise Specified)D000 (General)
Reactivity Potential for polymerization if acidicD003 (Reactive - Use caution)
DOT Shipping Toxic solids, organic, n.o.s.UN 2811
Emergency Procedures (Spill Response)

Minor Spill (< 5g / < 10mL):

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use a Universal Absorbent Pad or vermiculite. Do not use paper towels if fuming acid is present.

  • Clean: Wipe area with soap and water. Dispose of all cleanup materials as Solid Hazardous Waste .

Major Spill (> 5g / > 100mL):

  • Evacuate: Clear the lab immediately.

  • Isolate: Close the door and post a "Do Not Enter" sign.

  • Contact: Call EHS / Emergency Response immediately.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. [Link]

  • PubChem. Compound Summary: Furfuryl Alcohol (Structural Analog for Furan Reactivity). National Library of Medicine. [Link]

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